Fullerene-C60
Description
Historical Context of Buckminsterfullerene (B74262) Discovery
The discovery of Buckminsterfullerene was the culmination of curiosity-driven research and technological innovation in the mid-1980s.
The C60 molecule is characterized by a unique, highly symmetric structure resembling a soccer ball, formally known as a truncated icosahedron. This structure consists of 12 pentagons and 20 hexagons fishersci.fiamericanelements.com. The initial observation and characterization of C60 occurred during experiments involving the laser vaporization of graphite (B72142) americanelements.comfishersci.ie. Analysis of the resulting carbon clusters using mass spectrometry revealed a prominent peak at 720 atomic mass units, corresponding precisely to a molecule composed of 60 carbon atoms (C60) americanelements.comwikidata.org. This distinct mass spectral signature was a key indicator of the molecule's existence and stability fishersci.ie.
The discovery of C60 in 1985 is primarily attributed to the collaborative efforts of Harold Kroto, Robert Curl, and Richard Smalley fishersci.fifishersci.ie. Kroto, from the University of Sussex, had an interest in identifying carbon-chain molecules in interstellar space nih.gov. He collaborated with Curl and Smalley at Rice University, who had developed a specialized laser-supersonic cluster beam apparatus capable of vaporizing materials like graphite and studying the resulting clusters via mass spectrometry nih.gov. Their experiments involved vaporizing graphite in a helium atmosphere. The mass spectrometry results consistently showed a strong signal for C60, leading the team to propose a cage-like, spherical structure for this molecule americanelements.com. The proposed structure was named "Buckminsterfullerene" after architect R. Buckminster Fuller, known for his geodesic domes.
The groundbreaking discovery of fullerenes, particularly C60, by Kroto, Curl, and Smalley was recognized with the Nobel Prize in Chemistry in 1996. This prestigious award underscored the significance of their work in opening up a new field of research. The discovery had a profound impact on carbon allotrope research, expanding the understanding of how carbon atoms can bond and arrange themselves. It sparked intense investigation into the properties and potential applications of fullerenes and subsequently paved the way for the discovery and exploration of other carbon nanostructures, such as carbon nanotubes. This expanded the realm of carbon materials science and nanotechnology.
Structure
2D Structure
Properties
IUPAC Name |
(C60-Ih)[5,6]fullerene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWRBQBLMFGWIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60 | |
| Record name | Buckminsterfullerene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Buckminsterfullerene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
157697-67-1, 147045-79-2, 157697-66-0 | |
| Record name | [5,6]Fullerene-C60-Ih, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157697-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5,6]Fullerene-C60-Ih, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147045-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5,6]Fullerene-C60-Ih, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157697-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4031772 | |
| Record name | Buckminsterfullerene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless powder; [Alfa Aesar MSDS] | |
| Record name | Buckminsterfullerene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12493 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
99685-96-8 | |
| Record name | Fullerene-C60 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99685-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buckminsterfullerene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099685968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buckminsterfullerene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fullerene C60 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUCKMINSTERFULLERENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP9U26B839 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthesis Methodologies for Buckminsterfullerene and Its Analogues
Refinements in Arc Discharge and Laser Ablation Techniques for Bulk Production
The arc discharge and laser ablation methods were among the first techniques to produce macroscopic quantities of fullerenes and remain foundational for bulk production. The Huffman-Krätschmer method, an arc evaporation technique, involves heating graphite (B72142) in a helium atmosphere, producing soot containing fullerenes that can be subsequently extracted. This method can produce C₆₀ in gram quantities per day, with the arc process considered effective for generating fullerene-containing soot. ossila.com Refinements to the arc discharge technique have included modifications such as using de-mineralized coal electrodes, applying DC power, and optimizing parameters like pressure, helium flow rate, current, and arc gap to enhance fullerene yield. preprints.orgnih.gov Combining resistive heating with direct arc techniques has also shown promise, leading to higher fullerene yields compared to using only the direct arc method. nih.gov
Laser ablation involves vaporizing a graphite target using a focused pulsed laser in an inert atmosphere. preprints.orgspiedigitallibrary.org This technique was initially used to produce microscopic quantities of fullerenes. google.com More recent developments include the use of continuous-wave CO₂ lasers and carbon powder feed systems for semi-continuous fullerene synthesis. spiedigitallibrary.org Studies have shown that parameters such as the type of buffer gas (argon vs. helium) and pressure can influence fullerene formation in laser ablation. spiedigitallibrary.org Laser ablation has also been used to produce fullerene-like structures from materials like kerogen and even zinc oxide clusters under specific conditions. researchgate.netarxiv.org
Data from combined resistive heating and arc discharge experiments illustrate the potential for increased yield:
| Method | Arc Current (A) | Chamber Pressure (Torr) | Fullerene Solid Yield (mg/2 min) | Yield Increase (%) |
| Direct Arc Only | 150 | 200 | ~2.6 | - |
| Combined Resistive Heating (11V) + Direct Arc | 150 | 200 | 4.4 | ~67 |
Table 1: Comparison of Fullerene Yields from Direct Arc vs. Combined Resistive Heating and Arc Discharge (Approximate values based on search results) nih.gov
Controlled Synthesis of Specific Fullerene Isomers
Achieving controlled synthesis of specific fullerene isomers, particularly for higher fullerenes beyond C₆₀ and C₇₀, remains a significant challenge due to the vast number of possible structural isomers. mpg.de Traditional methods like graphite vaporization often yield complex mixtures of isomers that are difficult to separate. mpg.de
Efforts towards controlled synthesis include surface-catalyzed cyclodehydrogenation of carefully designed aromatic precursors. mpg.dempg.de This approach aims to build the desired fullerene cage structure within the precursor molecule, offering greater control over the final isomer. mpg.de This method has shown promise for the selective synthesis of higher fullerenes like C₈₄ and open-cage buckybowls. mpg.de
Another strategy involves the regioselective functionalization of fullerenes. For C₆₀, with its 30 nih.govnih.gov double bonds, achieving precise control over multi-addition reactions is challenging. Techniques like tether-directed covalent functionalization and the use of supramolecular masks have been explored to guide the addition of functional groups to specific sites, leading to the formation of desired regioisomers. Light-responsive tethers containing photoswitches have also been investigated for controlling regioselectivity in fullerene functionalization. For C₇₀, regiochemically controlled synthesis of specific bis-adduct isomers has been reported using reaction sequences involving cycloaddition and elimination reactions.
Exploration of Alternative Synthetic Pathways
Beyond the traditional arc discharge and laser ablation, several alternative synthetic pathways are being explored to produce fullerenes and their analogues, offering different advantages in terms of conditions, scalability, and the types of fullerenes produced.
High-Pressure and Temperature Synthesis Regimes
High-pressure and high-temperature (HPHT) conditions can induce transformations in fullerene structures, including polymerization. nih.govaip.org While often leading to polymerized fullerene phases rather than discrete molecules, HPHT synthesis can result in novel carbon materials with unique properties. nih.govaip.org For example, C₆₀ can be converted into different metastable structures under high pressure and temperature. nih.gov Studies have investigated the polymerization behavior of C₆₀ and C₇₀ under HPHT, mapping the resulting polymeric phases. aip.org The presence of metal additives can also influence the stability of fullerenes under HPHT conditions. researchgate.net
Combustion Synthesis and Flame Environments
Combustion synthesis, particularly in low-pressure premixed or diffusion flames of hydrocarbons like benzene (B151609) or acetylene (B1199291), has been established as an effective method for fullerene production. preprints.orgresearchgate.netmit.edunasa.govcambridge.org This method offers the potential for large-scale production and the ability to control the ratio of C₆₀ to C₇₀ by adjusting flame conditions such as temperature, pressure, residence time, and fuel/oxygen ratio. preprints.orgresearchgate.netmit.edunasa.gov Fullerenes are formed in nonsooting flames near the critical conditions for impending soot formation. nasa.gov The concentration of fullerenes in flames can vary significantly with height above the burner surface, indicating the interplay of growth and destruction mechanisms. cambridge.org
Molecular-Scale Construction and "Molecular Surgery" Approaches
Molecular-scale construction and "molecular surgery" represent bottom-up approaches to synthesizing fullerenes and, more commonly, endohedral fullerenes where atoms or small molecules are encapsulated within the fullerene cage. rsc.orgrsc.orgsoton.ac.ukchemistryworld.comsoton.ac.uk This involves the chemical modification of a fullerene cage to create a temporary opening, inserting the desired guest species, and then closing the cage. rsc.orgsoton.ac.uksoton.ac.uk This method provides an alternative to conventional physical methods for producing endohedral fullerenes, which often yield only milligram quantities after laborious purification. rsc.org Molecular surgery has been successfully applied to encapsulate various species, including noble gas atoms (He, Ne, Ar, Kr) and small molecules (H₂, H₂O, N₂), often achieving high filling factors. rsc.orgsoton.ac.uksoton.ac.uk Key steps involve creating open-cage fullerene intermediates, high-pressure filling with the guest species, and subsequent cage closure reactions. rsc.orgsoton.ac.uk
Mechanistic Investigations of Buckminsterfullerene (B74262) Formation
The precise mechanism of fullerene formation, particularly under high-energy conditions like arc discharge and laser ablation, has been a subject of ongoing research. Early hypotheses included a "party line" mechanism involving the assembly of small carbon particles, linear species, and rings, eventually forming polycyclic networks that curve and close into fullerenes. acs.org
Recent studies using techniques like laser vaporization coupled with mass spectrometry have provided new insights. sheffield.ac.uk It has been revealed that fullerenes can form through a bottom-up mechanism from carbon vapor, involving the incorporation of atomic carbon and C₂ species. sheffield.ac.uk Molecular dynamics simulations also explore fullerene formation from ensembles of C₂ molecules, investigating "size-up" and "size-down" scenarios that could explain the appearance of C₆₀ and larger fullerenes in combustion and arc discharge experiments. nih.govaip.org The stability of intermediate structures, such as graphitic cups, and their reactivity towards adding small carbon particles are considered important factors in the growth process. acs.org The formation of endohedral fullerenes in these energetic environments may involve the encapsulating species catalyzing or nucleating the fullerene formation. sheffield.ac.uk
Bottom-Up Assembly Mechanisms
Bottom-up synthesis approaches for fullerenes involve the controlled assembly of smaller molecular precursors into the desired fullerene cage structure. This contrasts with top-down methods, which typically involve the breakdown of larger carbon materials like graphite. aanda.orgfrontiersin.org While the exact mechanisms of fullerene formation, particularly under high-energy conditions, are still being fully elucidated, bottom-up pathways are increasingly explored for their potential to achieve isomerically pure products. encyclopedia.pub
One proposed bottom-up mechanism involves the sequential addition of carbon atoms or small carbon clusters (like C₂) to a growing carbon network. sheffield.ac.uk Studies using techniques such as laser vaporization coupled with mass spectrometry have provided insights into these ultrafast, high-energy reactions. sheffield.ac.uk For instance, experiments tracking the growth of fullerenes exposed to carbon vapor have shown the incorporation of atomic carbon and C₂ units, supporting a bottom-up, closed network growth mechanism. sheffield.ac.uk This mechanism suggests that fullerenes self-assemble through the incorporation of these small carbon species. sheffield.ac.uk
Another facet of bottom-up assembly involves the use of molecular precursors that already contain a significant portion of the carbon framework of the target fullerene. This "rational synthesis" approach aims to guide the formation of the fullerene cage through the design of the starting molecule. mpg.deresearchgate.net Intramolecular cyclodehydrogenation reactions, where hydrogen atoms are removed to form new carbon-carbon bonds and close the cage, are key steps in this strategy. mpg.de
Research into endohedral metallofullerenes (fullerenes encapsulating metal atoms or clusters) has also provided evidence for bottom-up formation. Studies indicate that these structures can assemble from vaporized graphite doped with metals, with charge transfer between the metal cluster and the growing carbon cage playing a significant role in stabilizing the structure and directing assembly. encyclopedia.pubsheffield.ac.ukutep.edunih.gov The encapsulated cluster can influence the formation of the smallest cages in the initial bottom-up step. utep.edu
While significant progress has been made, a complete and universally accepted formation mechanism for fullerenes, particularly under the violent conditions of common synthesis methods like arc discharge, remains elusive. encyclopedia.pub The transient nature of intermediates and the complexity of the reaction environment pose significant challenges to detailed mechanistic studies. encyclopedia.pub
Role of Polycyclic Aromatic Hydrocarbons as Precursors
Polycyclic aromatic hydrocarbons (PAHs) play a crucial role as precursor molecules in various fullerene formation pathways, particularly in bottom-up synthesis strategies and in astrophysical environments. aanda.orgfrontiersin.orgmpg.dearizona.edu PAHs are planar or slightly curved molecules composed of fused aromatic rings. mdpi.com
In some bottom-up approaches, large, carefully designed PAHs are used as molecular precursors that are "unrolled" versions of the desired fullerene cage. mpg.dempg.de These precursors are then induced to undergo intramolecular cyclodehydrogenation, effectively "rolling up" the molecule to form the closed fullerene structure. mpg.dempg.de This direct synthesis approach, starting from a precursor with the required carbon framework, offers a promising route for the selective synthesis of specific fullerene isomers, overcoming the issues of low yield and non-selective formation associated with traditional methods. mpg.de
Experimental evidence supports the conversion of PAHs to fullerenes under various conditions, including pyrolysis and laser irradiation. frontiersin.orgarizona.edu Studies have shown that specific PAHs can assemble into larger structures and fullerenes under electron or laser irradiation. frontiersin.org The formation of C₆₀ from the irradiation of PAHs is considered particularly relevant to understanding fullerene formation in astrophysical environments. aanda.orgfrontiersin.org
While some studies suggest that fullerene formation from PAHs might involve the reaction of two PAH molecules or a molecule and a radical, other research explores the intramolecular cyclization of a single large PAH precursor. cnr.it The inclusion of five-membered rings in PAH structures can induce curvature, leading to bowl-like configurations that may serve as intermediates in the formation of spherical fullerenes. mdpi.com
The "zipping" strategy, which involves the stepwise closure of a designed PAH precursor through sequential cyclization reactions, is an example of how PAHs are utilized in controlled bottom-up synthesis. researchgate.net Functional groups, such as fluorine atoms, can be strategically placed on the PAH precursor to promote efficient intramolecular ring closure via mechanisms like HF elimination, leading to selective fullerene formation. mpg.dempg.de
Chemical Functionalization and Derivatization of Buckminsterfullerene
Strategies for Covalent Functionalization
Covalent functionalization of buckminsterfullerene (B74262) primarily relies on addition reactions to the electron-deficient double bonds of the fullerene cage. rsc.orgthieme-connect.com These reactions typically occur across the shorter bonds at the junctions of two hexagons (6-6 bonds), as these bonds exhibit higher reactivity due to greater pyramidalization and strain compared to the bonds between a pentagon and a hexagon (5-6 bonds). youtube.com
Addition Reactions on the Fullerene Cage
A wide variety of addition reactions have been explored for functionalizing the fullerene cage, including nucleophilic, radical, and cycloaddition reactions. researchgate.netthieme-connect.com The regiochemistry of these additions is influenced by factors such as steric effects, electron withdrawal by the cage, and the drive to increase aromaticity in localized areas after initial addition. academie-sciences.fr
Cycloaddition reactions are among the most useful methods for the chemical modification of fullerenes, allowing for the annelation of various ring systems onto the carbon cage. researchgate.net
Bingel Reaction: The Bingel reaction is a widely used cyclopropanation reaction that adds a methano group to a fullerene, typically across a researchgate.netresearchgate.net double bond. chem-station.comwikipedia.org Discovered by C. Bingel in 1993, this reaction commonly utilizes a bromo derivative of diethyl malonate in the presence of a base like sodium hydride or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). chem-station.comwikipedia.org The mechanism involves the generation of a carbanion from the malonate derivative, which then undergoes nucleophilic addition to an electron-deficient fullerene double bond, followed by intramolecular nucleophilic substitution of the halide to form a cyclopropane (B1198618) ring. chem-station.comwikipedia.org Advantages of the Bingel reaction include its mild reaction conditions, relatively high yields, and exclusive addition to researchgate.netresearchgate.net double bonds, which allows for further chemical transformations via the installed ester moieties. chem-station.com Tether-directed approaches have also been developed to achieve improved yields and regioselectivity in multiple Bingel cyclopropanations. chem-station.com
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that is commonly used to decorate the fullerene cage. researchgate.net In these reactions, C₆₀ typically acts as a dienophile. thieme-connect.com While generally considered a concerted process, evidence for a stepwise mechanism via single electron transfer has been reported for the reaction of fullerene with certain dienes like Danishefsky's diene under both thermal and photochemical conditions. thieme-connect.com The regioselectivity of Diels-Alder cycloadditions to C₆₀ usually favors addition to the researchgate.netresearchgate.net bonds. researchgate.net However, computational studies suggest that encapsulation of certain metal atoms within the fullerene cage can activate the less reactive researchgate.netwikidata.org bonds towards Diels-Alder reactions. researchgate.net
1,3-Dipolar Cycloaddition: 1,3-Dipolar cycloaddition reactions are efficient for constructing carbon-carbon bonds and preparing five-membered heterocyclic compounds fused to the fullerene core. researchgate.netresearchgate.netwikipedia.org A prominent example is the Prato reaction, which involves the 1,3-dipolar cycloaddition of azomethine ylides to fullerenes, typically yielding pyrrolidinofullerene derivatives. wikipedia.orgchemeurope.com This reaction, derived from the work of Otohiko Tsuge and applied to fullerenes by Maurizio Prato, commonly reacts azomethine ylides (generated from the condensation of an α-amino acid and an aldehyde) with a researchgate.netresearchgate.net double bond of the fullerene. wikipedia.orgchemeurope.comresearchgate.net The Prato reaction is widely used for functionalizing fullerenes and carbon nanotubes. wikipedia.orgchemeurope.com
Fullerenes are prone to radical addition reactions. researchgate.netrsc.org These reactions can lead to the formation of fullerene radical derivatives. ustc.edu.cniupac.org Multi-addition is common in radical reactions with parent fullerenes, often resulting in complex mixtures of products that are difficult to separate. ustc.edu.cn For instance, reactions can lead to the addition of multiple groups, such as phenyl, benzyl, or methyl groups, to the C₆₀ cage. ustc.edu.cn Methods utilizing initiators like manganese(III) acetate (B1210297) dihydrate can generate carbon radicals from active methylene (B1212753) compounds, which then add to the fullerene. researchgate.netustc.edu.cn A sequential π-electronic model has been developed to simulate the pathways of radical addition to fullerenes and predict the structures of resulting polyadducts. rsc.orgrsc.org
Buckminsterfullerene can undergo both oxidation and reduction reactions, leading to the formation of charged carbon nanomaterials. acs.orgucl.ac.uk These redox processes can facilitate dissolution, purification, separation, chemical modification, and assembly of fullerenes. acs.orgucl.ac.uk The electrochemical properties of fullerenes and their derivatives can be studied using techniques like cyclic voltammetry. chemrxiv.orgresearchgate.net The oxidation or reduction process can be fullerene-based or involve encapsulated species in the case of endohedral fullerenes. researchgate.net For example, the irreversible reduction of the C₆₀ core has been observed electrochemically. chemrxiv.org
Radical Addition Pathways
Synthesis of Water-Soluble Buckminsterfullerene Derivatives
The poor solubility of pristine fullerenes in polar solvents, including water, has been a significant challenge for their application in biological systems. beilstein-journals.org To overcome this, various strategies have been developed to synthesize water-soluble fullerene derivatives. beilstein-journals.org General approaches involve either covalent functionalization of the fullerene surface with polar moieties or complexation with water-soluble host molecules or polymers. beilstein-journals.org Covalent functionalization with hydrophilic groups is a common method. beilstein-journals.org Polyhydroxylated fullerenes, known as "fullerenols," which bear multiple hydroxyl groups on their surface, have demonstrated high water solubility. tandfonline.comresearchgate.net Synthetic strategies for fullerenols include direct oxidation reactions under acidic or alkaline conditions, with alkaline conditions often yielding fullerenols with higher hydroxyl numbers and better water solubility. researchgate.net Hydrolysis of fullerene derivatives, such as chlorinated fullerenes or fullerene epoxides, also serves as a route to fullerenols. tandfonline.com Another approach involves the synthesis of fullerene-peptide conjugates, where hydrophilic oligopeptide anchors are covalently attached to the fullerene core, resulting in water-soluble derivatives. beilstein-journals.orgnih.gov For example, C₆₀-oligo-Lys conjugates have shown solubility in water at neutral pH. beilstein-journals.org
Enantioselective Synthesis of Chiral Fullerene Derivatives
Chirality in fullerenes is an important area of research with potential applications in materials science and medicinal chemistry. nih.govnih.govjst.go.jp While enantiopure fullerene derivatives have been obtained through the use of chiral starting materials or separation of racemic mixtures, the development of general enantioselective synthetic methodologies has been a significant challenge. nih.govnih.govjst.go.jp A major breakthrough has been the introduction of asymmetric catalytic processes for the synthesis of optically active fullerene derivatives, particularly through cycloaddition reactions. nih.govchem-station.com Chiral metal catalysis and organocatalysis have been successfully employed in enantioselective [3+2] cycloadditions of azomethine ylides or münchnones onto C₆₀, yielding chiral pyrrolidinofullerenes with high enantiomeric excesses. nih.govnih.govchem-station.comresearchgate.net These catalytic systems, often involving a combination of a metal catalyst (e.g., Ag(I) or Cu(II)) and a chiral ligand, can direct the cycloaddition to opposite enantiofaces of the dipole precursor. nih.govresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Buckminsterfullerene | 123591 |
| Diethyl malonate | 8036 |
| DBU | 16052 |
| Sarcosine | 1097 |
| Paraformaldehyde | 7906 |
| Anthracene | 6043 |
| Cyclopentadiene | 8021 |
| Maleic acid | 444409 |
Data Table Example (Illustrative - specific data would require retrieval from sources):
| Reaction Type | Reagents | Key Product Type | Preferred Addition Site | Yield (%) (Example) |
| Bingel Reaction | Halomalonate, Base | Methanofullerene | researchgate.netresearchgate.net Double Bond | 45 |
| Diels-Alder Reaction | Diene | Cycloadduct | researchgate.netresearchgate.net Double Bond | - |
| 1,3-Dipolar Cycloadd. | 1,3-Dipole (e.g., Azomethine Ylide) | Five-membered heterocycle | researchgate.netresearchgate.net Double Bond | 82 (Prato Reaction) wikipedia.org |
| Radical Addition | Radical species | Radical Adducts | - | - |
| Hydroxylation (Fullerenol Synth.) | C₆₀, Oxidizing agent (e.g., Na/K alloy, O₂) | Fullerenol | - | Quantitative (direct oxidation) researchgate.net |
Endohedral Fullerene Chemistry
Endohedral fullerenes (endofullerenes) are stable host-guest complexes where atoms, ions, or molecules are trapped inside the fullerene cavity. soton.ac.ukresearchgate.net This encapsulation provides a unique environment for studying confined species and offers opportunities to tune the properties of the fullerene cage through host-guest interactions. soton.ac.ukmdpi.com
Encapsulation of Atomic and Molecular Species within the C60 Cage
The hollow interior of the C60 cage, with an inner diameter of approximately 3.53 Å, is suitable for entrapping a variety of guest species. mdpi.com These can include individual atoms, ions, or small molecules. soton.ac.ukmdpi.com Examples of encapsulated species in C60 and other fullerenes include noble gases (He, Ne), atomic nitrogen and phosphorus, and small molecules like H2, H2O, HF, and NH3. soton.ac.ukresearchgate.netmdpi.comnih.govtandfonline.comresearchgate.net
Research findings have shown that the encapsulation of species within the C60 cage can significantly influence the properties of the resulting endohedral fullerene. For instance, computational studies have characterized endohedral complexes of diatomic molecules like H2, N2, O2, F2, HF, CO, LiH, LiF, BN, and BeO with C60, finding that all guest molecules are stabilized inside the cage. researchgate.net The stabilization effect is particularly pronounced for polar covalent molecules like BeO and BN. researchgate.net
The encapsulated species can exhibit quantized translational and rotational degrees of freedom within the cage. nih.gov For example, inelastic neutron scattering and infrared spectroscopy studies on HF@C60 have revealed such quantization. nih.gov The rotational and vibrational constants of encapsulated HF are redshifted compared to free HF. nih.gov
Data on the encapsulation energetics for some small molecules in C60, calculated at the MP2 level, are presented below:
| Encapsulated Species | Potential Energy Gain (kcal/mol) | Standard Gibbs-Energy Change at Room Temperature (kcal/mol) |
| N2 | -9.3 | -2.6 |
| NH3 | -5.2 | 1.5 |
*Data derived from computational studies. tandfonline.com
Synthesis Techniques for Endohedral Metallofullerenes
Endohedral metallofullerenes (EMFs), which contain metal atoms or clusters inside the fullerene cage, are a significant class of endohedral fullerenes. researchgate.netnih.govutep.edu Their synthesis typically involves methods that generate a carbon-rich plasma in the presence of the metal source. nih.govacs.org
The most widely used method for synthesizing EMFs in macroscopic amounts is the DC arc discharge method. nih.govacs.orgworldscientific.comingentaconnect.com This process involves arcing a target rod composed of a mixture of metal oxides and graphite (B72142) powder under a direct current in an inert gas atmosphere, such as helium or argon, often with the addition of a reactive gas like nitrogen or ammonia (B1221849) for the synthesis of metal nitride clusterfullerenes. nih.govingentaconnect.com The arc discharge creates a high-temperature plasma where fullerenes and EMFs are formed. researchgate.netnih.govacs.org
Other synthesis techniques for endohedral fullerenes include:
Laser Ablation: This method involves vaporizing a metal-containing graphite target using a laser. It was one of the first methods to indicate the existence of EMFs. researchgate.netacs.org While useful for studying formation mechanisms, the synthesis rate is typically low for bulk production. acs.org
Ion Implantation: In this technique, ions of the desired species are accelerated and bombarded into a fullerene film. researchgate.netacs.orgworldscientific.comaip.org This method has been used to synthesize non-metal endohedral fullerenes like N@C60 and P@C60. acs.org
High-Pressure Treatment: Noble gases can be encapsulated into empty fullerenes by subjecting them to high pressure and temperature. researchgate.netacs.orgworldscientific.com
Molecular Surgery: This chemical route involves the synthesis of open-cage fullerene derivatives, encapsulating the guest species through the opening, and then closing the cage via chemical reactions. soton.ac.ukresearchgate.netnih.govworldscientific.com This method is particularly useful for encapsulating species that are difficult to introduce by physical methods, such as small molecules like H2O and HF. soton.ac.uknih.govkyoto-u.ac.jp
Explosion-Based Method: A more recent method involves mixing fullerene C60 with an explosive and a noble gas in an enclosed space. acs.org The energy from the explosion is used to accelerate gas molecules to penetrate the fullerene cage. acs.org
The yield of EMFs in synthesis is often lower compared to empty fullerenes, though in some cases, such as with metal endofullerenes produced by the electric arc process, the yield can be substantially higher than empty fullerenes. acs.orgingentaconnect.com Isolation and purification of endohedral fullerenes from the soot mixture are typically achieved using techniques like high-performance liquid chromatography (HPLC). worldscientific.com Alternative non-chromatographic methods, such as selective chemical oxidation, have also been developed for separating certain EMF isomers. nih.gov
Control over Encapsulated Species and Cage Interactions
Controlling the nature of the encapsulated species and understanding their interactions with the fullerene cage is crucial for tailoring the properties of endohedral fullerenes. The encapsulated species are held within the cage through a combination of mechanical trapping and electrostatic interactions. utep.edu
Charge transfer between the encapsulated species (often positively charged) and the fullerene cage (typically negatively charged) plays a significant role in stabilizing the endohedral complex and can influence the preferred cage isomer. nih.govutep.eduutep.edud-nb.info For example, the charge transfer from metal atoms or clusters to the fullerene cage can stabilize otherwise unstable metal clusters. utep.edu The degree of charge transfer can vary depending on the encapsulated species and the fullerene cage size and structure. researchgate.netrsc.org
The size and shape complementarity between the encapsulated species and the fullerene cavity are also critical factors determining the structure and properties of endohedral fullerenes. utep.edu The confined environment within the cage can lead to unique behavior of the encapsulated species, such as altered bond lengths and deviations from the cage center. mdpi.com For instance, in H+@C60, the single proton can cling to the inner wall, forming a C-H chemical bond with an elongated bond length compared to free methane. mdpi.com Encapsulated cations can have a more significant effect on the electronic structure of the C60 cage than neutral species. mdpi.com
The fullerene cage can also shield the properties of the encapsulated species. For example, the C60 cage has been shown to shield approximately 75% of the dipole moment of an encapsulated HF molecule. nih.govresearchgate.net
Exohedral Fullerene Modifications
Exohedral fullerene modifications involve the attachment of functional groups to the external surface of the fullerene cage through chemical reactions. nih.govwikipedia.org This is the most versatile approach for derivatizing fullerenes and is widely used to improve properties such as solubility, particularly in aqueous solvents, which is poor for pristine C60. nih.govresearchgate.netresearchgate.net
Fullerenes, acting as electron-deficient olefins, readily undergo various reactions, including cycloaddition reactions, nucleophilic additions, and radical additions. researchgate.netresearchgate.netrsc.org Common strategies for exohedral functionalization include:
Cycloaddition Reactions: These reactions involve the addition of a molecule across a double bond of the fullerene cage. Examples include [2+1] and [3+2] cycloadditions. researchgate.nettandfonline.com The Prato reaction, a [3+2] cycloaddition using an azomethine ylide, is a widely used method for functionalizing C60. researchgate.netnist.gov The Bingel-Hirsch reaction, involving the addition of active methylene compounds, is also commonly employed. researchgate.net
Nucleophilic Addition: C60 reacts with various nucleophiles, such as amines, phosphines, Grignard reagents, and organolithium reagents. researchgate.netrsc.org
Radical Addition Reactions: Fullerenes can also undergo reactions with radicals. researchgate.net
Functionalization can lead to the formation of mono-, di-, and poly-adducts, depending on the reaction conditions and the nature of the functionalizing agent. researchgate.net The regioselectivity of addition can be controlled to some extent.
Exohedral modifications can significantly alter the physical and chemical properties of fullerenes. For instance, the addition of hydroxyl groups results in fullerenols (C60(OH)n), which are water-soluble and exhibit antioxidant properties. nih.govlaccei.org Carboxyfullerene derivatives, such as C60(C(COOH)2)2, are also water-soluble and have shown effectiveness as radical scavengers. nih.gov The degree of functionalization can influence properties like solubility and the tendency to agglomerate. laccei.org
The chemical functionalization of the fullerene cage can also lead to an increase in its volume due to the change in hybridization of carbon atoms from sp2 to sp3 upon addition, causing elongation of C-C bonds. tandfonline.com
Heterofullerene Synthesis via Carbon Atom Substitution
Heterofullerenes are fullerene derivatives where one or more carbon atoms in the cage are substituted by heteroatoms. kyoto-u.ac.jpresearchgate.netkyoto-u.ac.jp This substitution introduces different electronic and structural features compared to pure carbon fullerenes, leading to unique properties. researchgate.netkyoto-u.ac.jp
Substitution with Main Group Elements (e.g., B, N, Al, Si, P, Ga, Ge, As)
Substitution of carbon atoms with main group elements is a common approach for synthesizing heterofullerenes. Elements from groups 13-15, such as boron (B), nitrogen (N), aluminum (Al), silicon (Si), phosphorus (P), gallium (Ga), germanium (Ge), and arsenic (As), have been incorporated into fullerene cages. researchgate.netresearchgate.netnii.ac.jp
Early evidence for heterofullerenes appeared in gas-phase mass spectrometry studies. kyoto-u.ac.jp Macroscopic synthesis of azafullerene (C59N) as its dimer was achieved through organic reactions using C60 as a starting material. kyoto-u.ac.jp Azafullerenes like C59N+ are isoelectronic with C60. kyoto-u.ac.jp
Theoretical studies, often employing density functional theory (DFT) calculations, have investigated the structural, electronic, and stability properties of heterofullerenes like C59X (where X is a main group element). researchgate.netresearchgate.net These studies predict that the properties of heterofullerenes are significantly influenced by the nature and position of the heteroatom(s). kyoto-u.ac.jpresearchgate.net For example, boron-substituted fullerenes like C60-nBn (n=1-6) were first synthesized in 1991. researchgate.net DFT calculations on C60-nBn (n=1-12) have indicated that these clusters have greater electron affinities than C60 and can act as electron acceptors. researchgate.net
The incorporation of heteroatoms can lead to changes in the electronic structure, vibrational frequencies, dielectric constants, and aromaticity of the fullerene cage. researchgate.net For instance, the presence of heteroatoms can induce dipole moments in the fullerene cage.
While azafullerenes have been relatively more studied, the synthesis of other heteroatom analogues remains challenging. kyoto-u.ac.jp
Impact of Heteroatom Doping on Molecular Structure and Reactivity
Heteroatom doping, the substitution of carbon atoms within the fullerene cage with other elements, is an effective strategy to tune the electronic and conductive properties of fullerenes and enhance their reactivity rsc.org. This substitution leads to significant structural and electronic deformation, affecting charge distribution, thermal stability, Fermi level, and band gap rsc.org.
For instance, doping with elements from Group 13, such as boron (B), aluminum (Al), gallium (Ga), and silicon (Si), can introduce an electronic vacancy in the HOMO orbital, leading to the formation of a singly occupied molecular orbital (SOMO) with higher energy than the HOMO of pristine C₆₀ nih.gov. This can result in electrophilic behavior around the doping atom, making it a potential site for interaction with other molecules nih.gov. Boron-doped fullerenes, for example, can effectively activate carbon-π electrons due to charge transfer between the boron atom and its surrounding carbon atoms rsc.org. This charge accumulation on the heteroatom can favor the adsorption of molecules through directional dipolar interactions mdpi.com.
Conversely, doping with heteroatoms bearing extra electrons, such as nitrogen (N) and phosphorus (P), also leads to the formation of a new SOMO orbital positioned energetically above the HOMO of pristine fullerene nih.gov. These dopants can induce a nucleophilic behavior over the dopant atoms with charge accumulation nih.gov. Nitrogen-doped fullerenes have shown enhanced properties in applications like the oxygen reduction reaction (ORR) compared to pure fullerenes rsc.org. Studies have indicated that nitrogen-doped C₆₀ cages (C₅₉N) exhibit superior ORR electrocatalytic activity compared to other heteroatom-doped C₆₀ cages rsc.org.
The effect of doping on the energy gap of fullerenes is also notable. Doping by heteroatoms with extra electrons tends to reduce the energy gap more significantly than doping with heteroatoms having an electron deficit researchgate.net. However, silicon doping in C₂₀ fullerene has been observed to increase the HOMO-LUMO energy gap mdpi.com. The position of the heteroatom within the fullerene cage can also influence the structural and electronic characteristics of the doped system mdpi.com.
Detailed research findings through density functional theory (DFT) calculations have investigated the geometrical structures, relative stabilities, electronic properties, and vibrational frequencies of doped cages like C₅₉X (where X = B, N, Al, Si, P, Ga, Ge, and As) researchgate.net. These studies confirm that different heteroatoms lead to varied electronic, vibrational, and aromatic properties, highlighting the possibility of modulating the physical properties of fullerene-based materials by tuning the substitution elements researchgate.net.
Here is a table summarizing the observed electronic behavior around the doping atom for various heteroatoms:
| Heteroatom (X) | Observed Electronic Behavior Around Dopant |
| B, Al, Ga, Si | Electrophilic nih.gov |
| Ge, N, P | Nucleophilic nih.gov |
Polymerization of Buckminsterfullerene
Solid C₆₀ can undergo polymerization through the formation of covalent intermolecular bonds, initiated by various stimuli such as light irradiation, particle irradiation, or treatment at high pressure and temperature . This process can lead to the formation of polymer-like chains or rigid three-dimensional networks, dramatically changing the electronic and optical properties of the bulk material americanscientist.org. Polymerization can result in different carbon frameworks, including one-, two-, or three-dimensional structures wikipedia.org.
[2+2] Cycloaddition Polymerization
The [2+2] cycloaddition reaction is a prominent mechanism for the polymerization of fullerenes, particularly in the solid state under pressure and temperature wikipedia.orgaip.org. This reaction typically occurs between two rsc.orgrsc.org double bonds of neighboring C₆₀ molecules, resulting in the formation of a four-membered cyclobutane (B1203170) ring that links the fullerene cages wikipedia.orgaip.org. This process is considered a favored reaction pathway in pressure-induced polymerization aip.orgresearchgate.net.
The [2+2] cycloaddition can lead to the formation of one-dimensional chains of fullerenes aip.orgmdpi.com. Theoretical analysis suggests that this involves the formation of cyclobutene (B1205218) rings connecting neighboring C₆₀ molecules mdpi.com.
Formation of Fullerene Chains and Networks
Polymerization of C₆₀ can lead to the formation of linear chains and more complex networks. Under high pressure and temperature, C₆₀ can form one-dimensional chains, two-dimensional planar structures, and three-dimensional networks americanscientist.orgtandfonline.com. The resulting structures depend on the specific pressure and temperature conditions applied mdpi.comwiley-vch.deresearchgate.net.
One-dimensional fullerene polymers, often described as "pearl necklace" structures, consist of fullerenes mutually linked covalently to form polymer chains researchgate.net. These chains can be formed through mechanisms like [2+2] cycloaddition mdpi.com.
Higher pressures and temperatures can induce the formation of two-dimensional and three-dimensional polymeric phases mdpi.comtandfonline.comwiley-vch.de. Three-dimensional polymerization can lead to the formation of ultrahard fullerite phases with exceptional mechanical properties tandfonline.com. The presence of catalysts or intercalated solvents can influence the pressure and temperature required for 3D polymerization and tailor the extent and structure of the resulting polymers tandfonline.comacs.org. For example, the presence of carbon disulfide (CS₂) can lower the pressure required for 3D polymerization of C₆₀ tandfonline.com.
The formation of fullerene chains and networks can also be achieved through other methods, including photochemical reactions, intercalation of alkali metals, plasma treatment, and electron beam irradiation wiley-vch.de. Furthermore, supramolecular approaches utilizing molecular recognition between host molecules and fullerenes can direct the formation of linear and network supramolecular fullerene polymers nih.gov. These supramolecular structures can form fibers or honeycomb sheet-like networks depending on the design of the molecular components nih.gov.
Here is a table summarizing different polymeric structures formed by C₆₀:
| Polymeric Structure Type | Description | Formation Method Examples |
| One-dimensional chains | Linear arrangement of covalently linked fullerenes. | [2+2] Cycloaddition, High Pressure/Temperature, Photopolymerization wikipedia.orgaip.orgmdpi.comwiley-vch.de |
| Two-dimensional structures | Planar networks of covalently linked fullerenes. | High Pressure/Temperature mdpi.com |
| Three-dimensional networks | Interconnected fullerene cages forming a 3D framework. | High Pressure/Temperature, Catalytic Synthesis mdpi.comtandfonline.com |
| Supramolecular polymers/networks | Assemblies formed by non-covalent interactions between fullerenes and host molecules. | Molecular Recognition nih.gov |
Advanced Characterization and Spectroscopic Analysis of Buckminsterfullerene Systems
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Raman and Infrared (IR) techniques, is a powerful tool for studying the molecular vibrations of C₆₀. These vibrations are highly sensitive to the molecule's structure, symmetry, and interactions with its environment or other molecules.
Raman Spectroscopy for Structural and Electronic Insights
Raman spectroscopy is a non-destructive technique that provides detailed insights into the vibrational properties of fullerenes. nih.govresearchgate.net For C₆₀, with its high icosahedral (Iₕ) point group symmetry, there are 10 Raman-active vibrational modes (2Aᵍ + 8Hᵍ). preprints.org Analyzing the positions, intensities, and shapes of these Raman peaks allows researchers to characterize the intramolecular properties of C₆₀, including subtle structural changes. preprints.org Shifts in peak positions can indicate alterations in molecular structure or electronic distribution. preprints.org
Raman spectroscopy is also valuable for detecting charge transfer processes between the fullerene cage and other species, such as organic functional groups or encapsulated molecules. mdpi.com Changes in the vibration frequency of chemical bonds manifest as distinct Raman shifts when charge transfer occurs, providing insights into the electronic structure and charge distribution. mdpi.com This is particularly important for understanding the optoelectronic properties of fullerene derivatives. mdpi.com
Furthermore, Raman spectroscopy can be used to assess the impact of environmental factors like solvents and temperature on fullerene derivatives by observing changes in molecular vibrational modes. preprints.orgmdpi.com Interactions between fullerene derivatives and solid substrates can also be characterized. mdpi.com For instance, a notable resonance enhancement in the C₆₀ pinch mode at 1468 cm⁻¹ has been observed, with an enhancement factor of 100 between 2.0 eV and 2.6 eV excitation energies. preprints.orgmdpi.com Comparing resonance-enhanced Raman peaks with theoretical predictions has revealed electronic transitions in C₆₀. preprints.orgmdpi.com
Raman spectroscopy can also be used for quantitative analysis of fullerene mixtures, such as C₆₀ and C₇₀, by analyzing the ratio of unique vibrational bands. westga.edutandfonline.com
Surface-Enhanced and Tip-Enhanced Raman Spectroscopy
Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are advanced techniques that significantly enhance the Raman signal, enabling the characterization of fullerenes and their derivatives with high sensitivity and spatial resolution, even down to the single-molecule level. preprints.orgmdpi.com
SERS utilizes nanostructured metallic substrates, typically silver or gold nanoparticles, to amplify the local electromagnetic field through plasmonic effects. mdpi.com This enhancement allows for the detection of vibrational modes from molecules adsorbed onto the metal surface, providing information about molecular geometry and metal-molecule interactions. acs.org Studies have used SERS to investigate the vibrational modes in C₆₀ single-molecule junctions, revealing how local structural changes and electronic coupling between the molecule and metal can affect the SERS spectra. acs.org Single-molecule SERS of C₆₀ has been achieved on uniformly assembled gold nanoparticles, with resonant excitation proving effective for probing these systems. researchgate.net The appearance of additional bands and splitting of some vibrational modes in SERS spectra compared to solid C₆₀ Raman spectra can be attributed to symmetry reduction and perturbation of the electronic structure upon adsorption. researchgate.net
TERS combines Raman spectroscopy with scanning tunneling microscopy (STM) or atomic force microscopy (AFM), using a nanoscale metal tip to create a highly localized enhanced electromagnetic field. preprints.orgrsc.orgrsc.org This technique offers sub-molecular resolution and is capable of providing vibrational information on single C₆₀ molecules adsorbed on surfaces, including semiconducting surfaces like Si(111)-(7×7). rsc.orgrsc.orgresearchgate.net TERS can reveal distinct spectral features corresponding to different adsorption geometries of C₆₀. rsc.orgrsc.org The formation of a molecular-point-contact between the tip and a single C₆₀ molecule can drastically enhance Raman scattering and lead to the appearance of additional vibrational peaks, including overtones and combinations. rsc.orgrsc.org TERS also allows for the probing of optical and vibrational heating effects at the nanoscale. preprints.orgrsc.org
Infrared Spectroscopy for Chemical Fingerprinting
Infrared (IR) spectroscopy is another crucial vibrational technique used for the characterization of C₆₀, serving as a powerful tool for chemical fingerprinting. nasa.gov IR spectroscopy measures the absorption or emission of infrared radiation by molecules, providing information about their vibrational modes. aps.org For C₆₀, with its high symmetry, only four vibrational modes are IR-active (T₁ᵤ modes) at approximately 526, 575, 1182, and 1427 cm⁻¹. aps.orgoup.com
IR spectra have been reported for C₆₀ in various phases, including condensed and gas phases. dtic.milru.nl The characteristic four-band pattern of pure C₆₀ in the infrared spectrum is a key identifier. oup.com IR spectroscopy is particularly useful for analyzing functionalized fullerenes and adducts, as the addition of functional groups or other molecules to the C₆₀ cage alters its symmetry and introduces new vibrational modes, leading to richer IR spectra compared to pristine C₆₀. oup.comru.nl For example, C₆₀/anthracene Diels-Alder adducts display spectral features similar to C₆₀ but also show new absorption bands corresponding to the adduct structure. oup.com
IR spectroscopy can also be applied to study ionized forms of fullerenes, such as C₆₀⁺, C₆₀O⁺, and C₆₀OH⁺. ru.nlnih.govaip.org The IR spectrum of protonated C₆₀ (C₆₀H⁺) is significantly richer than that of neutral C₆₀ due to symmetry breaking. ru.nl Experimental IR spectra of these ionic species, often obtained through techniques like infrared multiple-photon dissociation (IRMPD) spectroscopy, can be compared with theoretical calculations to confirm their structures and identify them in different environments, including astrophysical settings. ru.nlnih.govaip.org Temperature-dependent IR emission spectra of C₆₀ thin films have also been studied, showing how the intensity of IR-active bands changes with temperature due to the thermal population of vibrationally excited states. aps.org
High-Resolution Mass Spectrometry for Molecular Identity and Derivatization Analysis
Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is an indispensable technique for determining the molecular weight and elemental composition of C₆₀ and its derivatives. ub.edu HRMS provides highly accurate mass measurements, allowing for the unambiguous identification of molecular species and verification of synthetic products. ub.edubeilstein-journals.org
For pristine C₆₀, HRMS confirms its molecular weight corresponding to C₆₀. ub.eduresearchgate.net In the case of fullerene derivatives, HRMS is crucial for characterizing the success of functionalization reactions and determining the degree and nature of derivatization. ub.edubeilstein-journals.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, researchers can deduce the structure of the attached functional groups and confirm the formation of the desired fullerene adducts or conjugates. beilstein-journals.org
HRMS is often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) to analyze complex mixtures of fullerenes and their derivatives. westga.edutandfonline.com This hyphenated technique allows for the separation of different fullerene species or isomers before their mass analysis, providing detailed information about the composition and purity of samples. westga.edutandfonline.com HRMS has been used to characterize various fullerene derivatives, including water-soluble C₆₀-peptide conjugates and C₆₀ encapsulated within supramolecular nanocapsules. beilstein-journals.org The technique can provide HRMS data for different charged states of fullerene conjugates, aiding in their identification and characterization. beilstein-journals.org
Data from HRMS experiments on fullerene derivatives can include calculated and found m/z values for molecular ions and their fragments, providing strong evidence for the proposed structures.
Here is an example of HRMS data for C₆₀ encapsulated in a supramolecular nanocapsule (compound 5) with different charges:
| Species | Charge | Calculated m/z | Found m/z |
| {C₆₀⊂5·(CF₃SO₃)₄}⁴⁺ | 4+ | 1561.9969 | 1561.9989 |
| {C₆₀⊂5·(CF₃SO₃)₃}⁵⁺ | 5+ | 1220.0071 | 1220.0212 |
| {C₆₀⊂5·(CF₃SO₃)₂}⁶⁺ | 6+ | 991.6805 | 991.6875 |
| {C₆₀⊂5·(CF₃SO₃)}⁷⁺ | 7+ | 828.5900 | 828.5925 |
| {C₆₀⊂5}⁸⁺ | 8+ | 706.3972 | 706.3996 |
This type of data confirms the successful encapsulation of C₆₀ within the nanocapsule and provides information about the charge states observed in the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and dynamics of molecules in solution and solid states. wikipedia.org For C₆₀, ¹³C NMR spectroscopy is particularly informative. Due to its high symmetry, neutral C₆₀ exhibits a single sharp peak in the ¹³C NMR spectrum, indicating that all 60 carbon atoms are chemically equivalent. rsc.orgrsc.orgmpg.de This single peak at around 142.8 ppm in solution is strong evidence for the icosahedral symmetry of C₆₀. rsc.orgmpg.de
However, closer examination of the ¹³C NMR spectrum of C₆₀ in solution reveals fine structure, including small side peaks upfield from the main peak. rsc.orgrsc.org These side peaks are attributed to minor isotopomers of C₆₀ containing two adjacent ¹³C nuclei. rsc.orgrsc.org Two distinct side peaks are observed because the C₆₀ structure contains two different types of carbon-carbon bonds: those shared by a hexagon and a pentagon (hexagon-pentagon, HP) and those shared by two hexagons (hexagon-hexagon, HH). rsc.orgrsc.org The shifts of these side peaks are due to a secondary isotope shift caused by the neighboring ¹³C atom. rsc.org The ratio of the intensities of these side peaks (typically around 2:1 for HP:HH) is consistent with the known structure of C₆₀. rsc.orgrsc.org
NMR spectroscopy is also invaluable for characterizing fullerene derivatives. Functionalization of the C₆₀ cage breaks its symmetry, leading to multiple distinct carbon environments and thus a more complex ¹³C NMR spectrum with multiple peaks. The number and positions of these peaks provide detailed information about the structure of the derivative, including the regioselectivity of the functionalization and the nature of the attached groups. eurekaselect.com
NMR can also be used to study endohedral fullerenes, where atoms or small molecules are encapsulated inside the fullerene cage. electrochem.orgsoton.ac.uk For example, ¹²⁹Xe NMR has been used to study Xenon encapsulated in C₆₀ (Xe@C₆₀). electrochem.org The ¹²⁹Xe NMR resonance is shifted compared to free Xenon, and this shift is sensitive to changes in the π-electron system of the C₆₀ cage, allowing researchers to study the interactions between the encapsulated atom and the cage and the effects of derivatization on these interactions. electrochem.org Similarly, ⁸³Kr NMR has been used to characterize Krypton encapsulated in C₆₀ (Kr@C₆₀), showing a significant shift in the ⁸³Kr resonance compared to free Krypton. soton.ac.uk The ¹³C NMR spectrum of Kr@C₆₀ also shows the main C₆₀ peak along with side peaks from isotopomers, similar to empty C₆₀. soton.ac.uk
Solid-state NMR techniques, such as ¹³C solid-state cross-polarization magic angle spinning (CP/MAS) NMR, can be used to study the dynamics and interactions of C₆₀ in solid complexes, such as with cyclodextrins. nih.gov
Microscopic Techniques for Nanostructure Visualization
Microscopic techniques provide direct visualization of C₆₀ molecules and their assemblies at the nanoscale, offering insights into their morphology, structure, and interactions with surfaces. Scanning Probe Microscopy (SPM) techniques, including Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are particularly powerful for studying fullerene nanostructures. nottingham.ac.ukresearchgate.netcapes.gov.brspmtips.comworldscientific.com
STM is capable of imaging the electronic density of states of surfaces with atomic resolution and has been used to study individual C₆₀ molecules adsorbed on various substrates, such as Si(111)-(7×7) surfaces. nottingham.ac.ukresearchgate.net STM can reveal different adsorption geometries and orientations of C₆₀ molecules on surfaces. rsc.orgresearchgate.net Bias-dependent STM imaging and current-imaging tunneling spectroscopy can illustrate different bonding configurations of adsorbed C₆₀. researchgate.net
AFM measures the forces between a sharp tip and a surface, providing topographical information with high resolution. nottingham.ac.ukresearchgate.netcapes.gov.br AFM has been used to investigate the growth process of C₆₀ thin films on various surfaces, including KBr and MoS₂. researchgate.net AFM images can show the formation of islands and their coalescence during film growth, as well as features like spiral growth originating from screw dislocations in thicker films. researchgate.net AFM has also been used to study the morphological and frictional characteristics of C₆₀ adsorbed on silicon and mica surfaces, showing the formation of microcrystallites and their disordered arrangement. capes.gov.br AFM tips can even be used to selectively displace C₆₀ films to create patterns. capes.gov.br
Transmission Electron Microscopy (TEM) is another technique used to visualize fullerene nanostructures, providing high-resolution images of their morphology and internal structure. researchgate.networldscientific.com TEM can be used to evaluate the size and shape of C₆₀ clusters and nanoparticles. researchgate.netresearchgate.net
These microscopic techniques are essential for complementing spectroscopic data by providing real-space visualization of fullerene systems, allowing researchers to correlate their structural and electronic properties with their nanoscale morphology and assembly.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful surface characterization technique utilized to study the topography and physical properties of buckminsterfullerene (B74262) systems at the nanoscale. AFM can image individual fullerene molecules and their aggregates adsorbed on various substrates, providing information about their spatial distribution and arrangement. epfl.ch The technique measures the force between a sharp probe tip and the sample surface, allowing for the mapping of surface features with high resolution. epfl.ch Studies have employed AFM to analyze the morphology and tensile properties of materials coated with fullerene C₆₀ nanoparticles. scientific.net For instance, AFM analysis has been used to characterize fullerene C₆₀ thin films deposited on para-aramid fabric, showing changes in tensile strength with varying film thickness. scientific.net AFM is also valuable for investigating the morphology and aggregate sizes of fullerol nanoparticles. ub.edu When imaging adsorbed fullerene molecules, low contact forces are crucial to prevent deformation or destruction of the soft monolayer. epfl.ch AFM can provide true three-dimensional information, even in aqueous environments, and requires less stringent specimen preparation compared to electron microscopy. ub.edu
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers high-resolution imaging capabilities that allow for the direct visualization of buckminsterfullerene molecules and their structures. TEM can be used to observe individual fullerene molecules and determine their size. mit.edu High-resolution TEM (HRTEM), particularly with spherical aberration correction, can achieve near-atomic resolution, enabling the direct assignment of local configurations of hexagons and pentagons in individual fullerene molecules and identifying their orientation. acs.org TEM is also employed to characterize fullerene derivatives and their interactions with other nanomaterials, such as carbon nanotubes. capes.gov.br For example, HRTEM has been used to examine the mobility and reactivity of functionalized fullerenes incorporated in single-wall carbon nanotubes, visualizing individual functional groups attached to the fullerene cage. capes.gov.braps.org TEM analysis of soot samples has revealed the presence of a range of fullerenes and larger fullerene-like structures. mit.edu The combination of TEM with techniques like electron energy loss spectroscopy (EELS) in a scanning transmission electron microscope (STEM) allows for the chemical identification of encapsulated atoms in endofullerenes. nih.gov While powerful, TEM can sometimes lead to the deformation of C₆₀ fullerene due to the electron beam. acs.org
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique used to examine the surface morphology and topography of buckminsterfullerene-containing materials at high magnifications. SEM provides images that show the macroscopic changes in the morphology of composites containing fullerenes. nih.gov It is used for inspecting the topographies of specimens. nih.gov SEM analysis can reveal the shape and dispersion of fullerene particles within a matrix. nih.gov For instance, SEM images have shown spherical fullerene particles with small facets and good dispersion in certain composites. nih.gov SEM can be combined with other analytical methods, such as energy dispersive X-ray analysis (EDX), to determine elemental distribution in fullerene-based materials. ijcrt.orgdiva-portal.org It can also be used in conjunction with IR and Raman spectroscopy to monitor surface modification procedures. ijcrt.org SEM analysis has been used to study the surface morphology of fullerene-based polymers, indicating the incorporation of other materials on the fullerene surface. ijcrt.org
Chromatographic and Electrophoretic Separation Methods
Separation techniques are essential for the purification and analysis of buckminsterfullerene and its various derivatives, particularly given their structural similarities and varying solubilities.
Liquid Chromatography Techniques for Fullerene Purification and Analysis
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a widely used technique for the separation and purification of fullerenes from synthesis mixtures and for the analysis of fullerene derivatives. mdpi.comrsc.org LC was identified early on as a method to obtain clean fractions of C₆₀ and C₇₀ from fullerene soot. rsc.org Advances in modern LC techniques and instrumentation have made it a major technique for analytical scale separation. mdpi.com Various stationary phases have been designed for effective separation, including activated carbon, metal-organic frameworks (MOFs), and reverse-phase phases functionalized with C₁₈ chains, humic acids, tetraphenylporphyrin, and pyrenebutyric acid. mdpi.com Novel stationary phases, such as silica (B1680970) functionalized with bent aromatic molecules, have been developed for scalable purification by flash chromatography. mdpi.com HPLC methods employing regular reversed-phase stationary phases can efficiently separate pristine fullerenes like C₆₀ from C₇₀, as well as fullerene monoadducts from polyadducts and unreacted fullerenes. rsc.org Optimized HPLC methods using specific stationary phases (e.g., C₁₈ or Develosil RPFULLERENE) and mobile phases (e.g., toluene (B28343) and acetonitrile (B52724) mixtures) have been developed for the analysis of fullerenes in various matrices, including environmental and biological samples. researchgate.netnih.gov
Capillary Electrophoresis for Hydrophobic and Water-Soluble Fullerenes
Capillary Electrophoresis (CE) techniques have been applied to the analysis and separation of both hydrophobic and water-soluble fullerenes and their derivatives. nih.govub.eduresearchgate.net For hydrophobic fullerenes like C₆₀ and C₇₀, techniques such as nonaqueous capillary electrophoresis (NACE) using charged salts and organic solvents as the separation medium have been reported. ub.eduresearchgate.net Micellar electrokinetic capillary chromatography (MECC), which utilizes micelles as a pseudostationary phase, has also been evaluated for the behavior of C₆₀ and C₇₀. nih.govub.edu MECC can reveal multiple peaks corresponding to particles of different aggregation degrees for water-soluble compounds. nih.gov Capillary zone electrophoresis (CZE) and MECC with SDS micelles have been used for water-soluble fullerene derivatives, including fullerols and carboxy-fullerene derivatives. nih.govub.eduresearchgate.net Optimizing parameters such as buffer concentration, SDS concentration, and pH is crucial in CE for achieving narrower and more symmetric peaks, especially when dealing with fullerene aggregation. nih.gov CE techniques with UV-Vis detection have been proposed for separating fullerene compounds. researchgate.net
Advanced Optical and Scattering Methods
Advanced optical and scattering methods provide valuable information about the structural, electronic, and aggregation properties of buckminsterfullerene systems.
Raman spectroscopy is a non-destructive optical technique that is highly sensitive to the vibrational characteristics of fullerenes and their derivatives, providing crucial information about their molecular structure. mdpi.compreprints.org The unique spherical structure of fullerene molecules is reflected in their characteristic Raman peaks. mdpi.compreprints.org Functionalization or encapsulation of atoms can lead to shifts in Raman peak positions due to changes in electronic structure. mdpi.com Advanced Raman-based techniques, such as surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS), offer enhanced sensitivity and high spatial resolution for studying molecular adsorption, vibrational modes, and interfacial behaviors. mdpi.compreprints.org Shifts in Raman bands have been observed for C₆₀ in different environments, such as nanowhiskers and aqueous solutions, indicating polymerization or colloidal states. mdpi.com
UV-Vis absorption spectroscopy is commonly used to characterize the electronic transitions of fullerenes and can indicate the presence of monomeric fullerenes or aggregated species. tandfonline.com Photoluminescence spectroscopy can provide information about the excitonic emission bands of fullerene molecules. tandfonline.com
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within molecules. By measuring the absorption of UV or visible light, researchers can gain information about the energy levels involved in electronic excitations. For Buckminsterfullerene, UV-Vis spectroscopy reveals characteristic absorption bands corresponding to transitions between its molecular orbitals. slideshare.net Electronic transitions in C60 in solution and the gas phase have been reported, and optical excitations and vibronic interactions have been analyzed. acs.org UV-Vis maximum position can serve as a proxy for details on the carbon network structure, including the ratio of sp2 and sp3 sites and the size and arrangement of aromatic units. unina.it
Dynamic Light Scattering (DLS) for Aggregate Characterization
Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy (PCS) or quasi-elastic light scattering (QELS), is a technique used to determine the size distribution of small particles, such as nanoparticles and aggregates, in a liquid suspension. iitm.ac.in This technique measures the temporal fluctuations in the scattered light intensity caused by the Brownian motion of the particles. iitm.ac.in By analyzing the rate at which the intensity fluctuates, the diffusion coefficient of the particles can be determined, which is then used to calculate their hydrodynamic size using the Stokes-Einstein equation. DLS is valuable for characterizing the aggregation behavior of Buckminsterfullerene in various solvents and conditions, providing information on the size and stability of the formed aggregates. iitm.ac.in Physical characterization of nanoparticles, including fullerene nanoparticles (FNPs), has included light scattering techniques to determine aggregate size. iitm.ac.in Engineered functionalization of FNPs has been shown to impact nanoparticle aggregation. iitm.ac.in
Circular Dichroism for Chiral Fullerene Systems
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the difference in absorption between left and right circularly polarized light. researchgate.net While Buckminsterfullerene (C60) itself is achiral due to its high symmetry (Ih), functionalization can break this symmetry, leading to the formation of chiral fullerene derivatives. researchgate.netsciencesconf.org CD spectroscopy is essential for characterizing the optical activity of these chiral fullerene systems and determining their enantiomeric purity and absolute configuration. researchgate.netacs.org The CD spectra of chiral fullerenes can exhibit characteristic bands that provide information about their electronic structure and the nature of the chiral functionalization. osti.gov For example, CD spectra of graphene quantum dots with chiral edge ligands, synthesized via cage-opening of Buckminsterfullerene, revealed bands that changed signs depending on the chirality of the ligands. osti.gov Theoretical calculations of circular dichroism of fullerenes and their absolute configuration have also been explored. sciencesconf.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. ethz.ch XPS works by irradiating a sample with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1-10 nanometers of the material's surface. ethz.ch This technique is valuable for analyzing the surface composition of Buckminsterfullerene films, functionalized fullerenes, and fullerene-containing materials. ufrgs.br XPS can provide information about the elements present on the surface, their concentrations, and their chemical bonding environments. ethz.chufrgs.br For instance, XPS has been used to determine the surface composition of sooty carbon nanoparticles, including fullerenes like C60 and C70, found in coal fly ash. ufrgs.brscispace.com XPS depth profiling, particularly with techniques like C60 ion sputtering, can be used to examine the compositional changes as a function of depth from the surface. researchgate.net
| Technique | Analyzed Property | Key Information Obtained |
| UV-Visible Spectroscopy | Electronic Transitions | Absorption bands, energy levels, conjugation information |
| Dynamic Light Scattering (DLS) | Aggregate Characterization | Particle size distribution, aggregation behavior, stability |
| Circular Dichroism (CD) | Chirality | Optical activity, enantiomeric purity, absolute configuration |
| X-ray Photoelectron Spectroscopy (XPS) | Surface Compositional Analysis | Elemental composition, chemical states, bonding environment |
Theoretical and Computational Investigations of Buckminsterfullerene
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of Buckminsterfullerene (B74262). These methods delve into the behavior of electrons within the molecule, which dictates its chemical properties and interactions. ias.ac.inimist.ma
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are widely used quantum chemical techniques for studying Buckminsterfullerene. researchgate.netwikipedia.orgchemrxiv.orgispub.comrsc.orgacs.orgaip.orgresearchgate.net These methods provide a theoretical framework to calculate various properties, including geometric structures, electronic energy levels, and reaction pathways. ias.ac.inresearchgate.netchemrxiv.orgaip.org
DFT calculations, often employing functionals like B3LYP, have been used to investigate the structural and electronic properties of C₆₀ and its derivatives. ias.ac.inchemrxiv.orgispub.comresearchgate.nettandfonline.comnih.gov For instance, DFT has been applied to study the geometry and electronic structure of C₆₀ and endohedral fullerenes like N@C₆₀, with calculated bond lengths showing good agreement with experimental data. ispub.com Studies on heterofullerenes, where a carbon atom in C₆₀ is substituted by another element (e.g., C₅₉X where X = B, N, Al, Si, P, Ga, Ge, As), have utilized DFT to explore how doping affects the geometrical structures, stabilities, electronic properties, and aromaticity compared to pristine C₆₀. researchgate.net
Ab initio calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are also employed to study fullerene systems. ias.ac.inresearchgate.netaip.orgchemrxiv.orgrsc.org These methods, while often more computationally demanding than DFT, can provide highly accurate descriptions of electronic structure. researchgate.net Combined DFT and ab initio approaches have been used to analyze the interactions between noble gas atoms encapsulated within fullerene cages (endohedral fullerenes). ias.ac.in Calculations on fullerene intermediates using ab initio methods like (U)HF/4-31G have provided insights into the energetics of different intermediate structures, suggesting that hexagonal-core structures have lower energies than pentagonal-core structures, which is relevant to understanding fullerene formation pathways. rsc.org
The choice of basis set and theoretical method can influence the calculated properties, and researchers often compare results from different methods to assess their accuracy and reliability. ias.ac.inresearchgate.net Electron correlation effects are also considered important in ab initio calculations for accurately describing the electronic structure of fullerenes. ias.ac.in
Time-Dependent DFT (TD-DFT) for Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to study the excited states of molecules and predict their spectroscopic properties, such as UV-Vis and photoelectron spectra. wikipedia.orgtandfonline.comacs.orgrsc.orgcalis.edu.cnaanda.org TD-DFT calculations on Buckminsterfullerene and its complexes can help interpret experimental spectra and understand the electronic transitions that occur upon absorption of light. acs.orgrsc.orgcalis.edu.cnaanda.org
TD-DFT has been applied to study the spectroscopic properties of complexes like porphine-buckminsterfullerene (H₂P···C₆₀), investigating how the relative orientation of C₆₀ affects excitation energies and oscillator strengths. acs.org These calculations can predict the existence of excited charge-transfer states, which are important in understanding photoinduced processes. acs.org TD-DFT has also been used to compute the UV-Vis spectra of fullerenes and related structures like buckyonions (e.g., C₆₀@C₁₈₀ and C₆₀@C₂₄₀), providing theoretical spectra that can be compared with experimental observations. calis.edu.cnaanda.org While TD-DFT can provide valuable insights, approximations in the method, such as the frozen core approximation, can sometimes lead to discrepancies with experimental results, particularly regarding the magnitude of certain spectral features. rsc.orgaanda.org
Molecular Dynamics (MD) Simulations of Fullerene Behavior
Molecular Dynamics (MD) simulations are computational techniques that simulate the movement and interaction of atoms and molecules over time. nih.govresearchgate.netu-tokyo.ac.jpacs.org These simulations are particularly useful for studying the dynamic behavior of Buckminsterfullerene in various environments and conditions, providing insights into processes like diffusion, aggregation, and structural changes. nih.govu-tokyo.ac.jpacs.org
Dissociation and Stability Simulations
MD simulations have been used to investigate the thermal stability and dissociation pathways of Buckminsterfullerene. u-tokyo.ac.jpaanda.orgresearchgate.netaanda.org These simulations can explore how C₆₀ behaves at high temperatures and under energetic conditions, such as those found in astrophysical environments or shock waves. aanda.orgresearchgate.netaanda.org
Simulations have shown that C₆₀ is remarkably stable, requiring high energy input for dissociation. aanda.orgresearchgate.netaanda.org Studies using MD in the canonical ensemble suggest that the dissociation of C₆₀ is highly temperature-dependent and occurs sequentially, primarily through the loss of C₂ units at short times. aanda.org A minimum temperature of around 3500 K is estimated to be necessary to observe dissociation on a nanosecond timescale. aanda.org At higher temperatures (e.g., 3500-4000 K), a broader size distribution of smaller carbon clusters is observed as fragmentation increases. aanda.org MD simulations have also been used to study the stability of C₆₀ during collisions with surfaces, indicating that while dissociation of rebounding molecules may not occur on short timescales, they can retain significant internal energy that could lead to later fragmentation. researchgate.net
Table: Simulated Dissociation of C₆₀ at Different Temperatures aanda.org
| Temperature (K) | Observation Time (ns) | Primary Dissociation Pathway (Short Times) | Notes |
| 3500 | 4 | Loss of C₂ units | Dissociation observed; predominance of large carbon clusters (n > 40) |
| 3500-4000 | - | Loss of C₂ units | Formation of a broad size distribution of Cₙ clusters |
| 4500 | - | Increased fragmentation rate | - |
Note: Data extracted from simulation results discussed in Ref. aanda.org.
Interaction with Solvents and Biological Environments
MD simulations are valuable for studying the interactions of Buckminsterfullerene with different solvents and biological environments, such as lipid membranes. nih.govufba.bracs.orgtandfonline.comresearchgate.net These simulations help understand phenomena like solubility, aggregation, and membrane permeability. nih.govufba.brtandfonline.com
Coarse-grained MD simulations have been employed to investigate the interaction of fullerenes with biological systems and the environment, providing access to larger time and length scales than fully atomistic simulations. nih.gov These simulations require careful parametrization of force fields to accurately capture the balance between fullerene-fullerene and fullerene-solvent interactions. nih.gov Studies have examined the transfer of C₆₀ between different solvent environments using atomistic MD simulations with various potential models, highlighting the importance of accurate atomic parameters for describing solvation thermodynamics. ufba.br
MD simulations have also explored the interactions of fullerenes with biological membranes, investigating how they permeate membranes, aggregate or disperse within lipid bilayers, and potentially affect membrane integrity. tandfonline.com Simulations can reveal the atomic-level behavior of fullerenes in these complex environments. tandfonline.comresearchgate.net Studies have shown that the interaction between fullerenes in water is dominated by direct fullerene-fullerene interactions, influencing their aggregation behavior. tandfonline.com MD simulations have also demonstrated the formation of patterned solvation layers around C₆₀ in solvents, with the arrangement of solvent molecules influenced by the fullerene's surface structure and solvent density. acs.org
Fullerene Formation Pathway Simulations
MD simulations, including quantum chemical molecular dynamics (QM/MD), have been utilized to investigate the complex pathways by which fullerenes, including C₆₀, are formed. rsc.orgresearchgate.netu-tokyo.ac.jpresearchgate.netacs.orgpnas.orgresearchgate.net These simulations aim to shed light on the atomistic mechanisms involved in the self-assembly of carbon atoms and smaller carbon clusters into fullerene cages. researchgate.netresearchgate.netresearchgate.net
Simulations starting from hot carbon vapor or amorphous carbon clusters have shown the formation of fullerene structures. u-tokyo.ac.jpresearchgate.netresearchgate.net One proposed mechanism involves a two-stage process where an initial amorphous structure transforms into a hollow sp² shell. researchgate.net Quantum chemical molecular dynamics simulations have supported the idea of a "shrinking hot giant" mechanism, where fullerenes are formed through a combination of size-up and size-down processes from carbon vapor. acs.org This mechanism suggests that a distinct covalent bond network spontaneously self-assembles into a highly symmetric structure. acs.org
MD simulations have also explored the possibility of fullerene formation from graphene patterns, showing that C₆₀ and C₇₀ molecules can potentially form through cone-like self-organizing folding of slashed graphene platelets. researchgate.net Theoretical studies using ab initio calculations on fullerene intermediates further contribute to understanding the energetic favorability of different structures during the formation process. rsc.org The formation of fullerenes in interstellar space, where conditions are very different from laboratory synthesis, has also been investigated using theoretical studies and simulations, suggesting potential pathways involving the photochemical processing of polycyclic aromatic hydrocarbons (PAHs). pnas.orgomp.eu
Modeling of Doped and Functionalized Buckminsterfullerene Systems
Computational modeling plays a significant role in exploring the effects of doping and functionalization on the properties of buckminsterfullerene. By substituting carbon atoms with heteroatoms or attaching functional groups, researchers can tune the electronic, structural, and chemical characteristics of the fullerene cage. mdpi.commdpi.comresearchgate.net
Electronic Property Modulation through Heteroatom Doping
Heteroatom doping, where carbon atoms in the fullerene cage are replaced by other elements, offers a pathway to modify the electronic properties of buckminsterfullerene. Computational studies using DFT have investigated the effects of doping C₅₉X fullerenes (where X can be B, N, Al, Si, P, Ga, Ge, and As) on their electronic structure. researchgate.net These studies show that different heteroatoms induce varied electronic properties. For instance, doping C₂₀ fullerene with a silicon atom can lead to an increase in the HOMO-LUMO energy gap. mdpi.com The position and number of heteroatoms can be controlled to modulate these structural and electronic changes. mdpi.com The electronic properties, such as the HOMO-LUMO gap, which is an indicator of global reactivity, can be tuned by dopant atoms or functional groups. mdpi.com Metal doping, including with Au, Hf, Hg, and Ir, has also been explored computationally to understand its effect on properties relevant to applications like drug delivery. bohrium.com
Interactive Table 1: Effect of Si Doping on HOMO-LUMO Gap of C₂₀ Fullerene
| Molecule | Level of Theory | HOMO-LUMO Gap (eV) |
| C₂₀ | ωB97XD/6-31G(d) | 5.46 mdpi.com |
| C₂₀ | ωB97XD/6-311+G(d,p) | 5.40 mdpi.com |
| C₁₉Si | ωB97XD/6-31G(d) | 5.81 mdpi.com |
| C₁₉Si | ωB97XD/6-311+G(d,p) | 5.72 mdpi.com |
Aromaticity and Symmetry Analysis
The aromatic character and symmetry of fullerenes and their derivatives are important aspects studied computationally. While C₆₀ is often described as a spherical aromatic molecule, its chemical properties are more akin to reactive alkenes. Computational analysis using criteria like the Harmonic Oscillator Model of Aromaticity (HOMA) and NICS (Nucleus-Independent Chemical Shift) helps to quantify the aromaticity of fullerene structures and their functionalized counterparts. C₆₀ possesses icosahedral symmetry (I_h), the highest possible symmetry in a molecule. mdpi.com However, doping or functionalization can lead to a reduction or collapse of this symmetry. nih.gov Theoretical studies investigate how structural changes due to doping or functionalization impact the symmetry and local aromaticity of the fullerene cage. nih.gov
Computational Approaches for Catalytic Mechanism Elucidation
Computational methods, particularly DFT, are valuable tools for unraveling the mechanisms of catalytic reactions involving fullerenes and doped fullerenes. These studies aim to understand how fullerenes, especially when doped with heteroatoms or metals, can act as catalysts for various reactions. For example, spin-polarized DFT computations have been used to investigate the catalytic CO oxidation on boron-doped fullerene. nih.govacs.orgresearchgate.net These studies explore different reaction pathways, such as the Eley-Rideal (ER), Langmuir-Hinshelwood (LH), and termolecular Eley-Rideal (TER) mechanisms, and calculate energy barriers for key steps. nih.govacs.org Computational studies have also explored metal-decorated fullerenes as potential catalysts. researchgate.netmdpi.com
Interactive Table 2: Adsorption Energies of CO and O₂ on Boron-Doped Fullerene
| Species | Adsorption Site | Adsorption Energy (eV) | Computational Method |
| O₂ | hex-C–B site (side-on) | -1.07 nih.govacs.org | Spin-polarized DFT nih.govacs.org |
| CO | B-top site | -0.78 nih.govacs.org | Spin-polarized DFT nih.govacs.org |
Predictive Modeling for Biomedical Interactions
Predictive modeling, often employing computational techniques like molecular dynamics simulations and docking studies, is increasingly used to understand the interactions of fullerenes and their derivatives with biological systems. researchgate.netnih.govmdpi.comtandfonline.com This is crucial for assessing their potential in biomedical applications, such as drug delivery, and for understanding their behavior in biological environments. bohrium.comresearchgate.netnih.govmdpi.comtandfonline.comrsc.org Computational studies can predict the binding affinity of fullerene derivatives to various proteins, providing insights into their potential pharmacological properties. researchgate.net Molecular dynamics simulations can shed light on the interactions between fullerenes and biological membranes, including how fullerenes might permeate or interact with cell membranes. tandfonline.comrsc.org Coarse-grained models are employed to improve computational efficiency, allowing for simulations over longer timescales to study fullerene-protein interactions. nih.govmdpi.com
Interactive Table 3: Examples of Proteins Studied for Interaction with C₆₀ using Computational Modeling
| Protein | Computational Approach | Key Finding Examples |
| FK506 binding protein (1FKF) | Molecular Dynamics (UNRES force field) | Shows specific binding sites. nih.govmdpi.com |
| HIV-1 protease | Molecular Dynamics (UNRES force field) | Studied for interactions. nih.govmdpi.com |
| Intestinal fatty acid binding protein (1ICN) | Molecular Dynamics (UNRES force field) | Exhibits more generalized interactions. nih.govmdpi.com |
| PCB-binding protein | Molecular Dynamics (UNRES force field) | Studied for interactions. nih.govmdpi.com |
| Hen egg-white lysozyme | Molecular Dynamics (UNRES force field) | Studied for interactions. nih.govmdpi.com |
Advanced Applications of Buckminsterfullerene in Research Domains
Catalysis and Photocatalysis Research
The distinct electronic and structural characteristics of buckminsterfullerene (B74262) have positioned it as a significant component in the synthesis of efficient catalysts and photocatalysts. researchgate.net Its high electron affinity and ability to form heterostructures make it a valuable "electron buffer" in catalytic systems. researchgate.net
When integrated into photocatalytic systems, fullerenes can significantly enhance efficiency. mdpi.com They are often used in conjunction with semiconductors like titanium dioxide (TiO₂), zinc oxide (ZnO), and graphitic carbon nitride (g-C₃N₄) to create composite photocatalysts. mdpi.com These materials have demonstrated enhanced performance in the photodegradation of organic pollutants, organic synthesis, and disinfection. mdpi.com For instance, fullerene-modified magnetic silver phosphate (B84403) (Ag₃PO₄/Fe₃O₄/C₆₀) nanocomposites have been shown to degrade approximately 95% of methylene (B1212753) blue dye under visible light irradiation within 5 hours. researchgate.net The enhancement in photocatalytic activity is attributed to two primary functions of C₆₀: increasing visible light absorption and prolonging the lifetime of photo-induced charge carriers, thereby facilitating redox reactions. mdpi.com
Fullerene-Mediated Activation of Small Molecules (e.g., C-H Bonds)
A significant area of research is the ability of fullerenes to mediate the activation of small, typically inert molecules, most notably through carbon-hydrogen (C-H) bond activation. researchgate.net This catalytic property is crucial for the conversion of simple hydrocarbons into more complex and valuable chemicals. Research has shown that fullerenes can activate the C-H bond of methane, promoting its conversion to higher hydrocarbons. researchgate.net
Palladium-catalyzed reactions of C₆₀ with aroyl compounds have been developed, proceeding via an enolate-mediated sp² C-H bond activation and subsequent hydroxylation to synthesize novel C₆₀-fused dihydrofurans and 1,4-fullerenols. nih.govacs.org This method provides a direct and efficient pathway to functionalized fullerene derivatives. nih.govacs.org Another intriguing example involves the reaction of C₆₀ with tetrahydrofuran (B95107) (THF) in the presence of an arylzinc halide, which leads to the activation of a C-H bond at the 2-position of THF, resulting in a mono(2-tetrahydrofuranyl) adduct of C₆₀. acs.org This reaction is believed to proceed through a radical mechanism initiated by a single-electron transfer from the zinc reagent to the fullerene. acs.org
Furthermore, manganese(III) acetate (B1210297) has been utilized to mediate the addition of weak C-H acids, such as o-carborane (B102288) and its derivatives, to C₆₀. rsc.org This process is thought to occur via an oxidative-ion-transfer mechanism, where C₆₀ is oxidized by a manganese complex, followed by the transfer of the carbanion to the fullerene radical cation. rsc.org
Fullerene-Based Catalysts in Organic Synthesis
Buckminsterfullerene and its derivatives serve as versatile building blocks and catalysts in organic synthesis due to their high reactivity and ability to participate in a wide array of chemical reactions. numberanalytics.com Their conjugated double bond network allows them to undergo addition reactions, substitutions, and cycloadditions. numberanalytics.com
Fullerenes are particularly known for their participation in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, which have been employed to create a diverse range of fullerene derivatives. numberanalytics.com In addition to being a reactant, C₆₀ can also act as a catalyst. For instance, fullerene-coated polymer beads have been developed as reusable heterogeneous catalysts for generating singlet oxygen. acs.org These catalysts facilitate various photooxygenation reactions, including Ene reactions and Diels-Alder reactions. acs.org
Recent advancements have focused on developing new catalysts and reaction conditions to achieve high selectivity and yield in fullerene synthesis. numberanalytics.com Copper-catalyzed formal [4+2] annulation between alkynes and fullerene bromide represents a notable example, leading to the formation of a dihydronaphthalene ring fused to the fullerene core through a radical mechanism involving formal C-H bond activation. nih.gov
Mechanistic Studies of Fullerene Catalytic Activity
Understanding the mechanism of fullerene catalytic activity is crucial for designing more efficient and selective catalysts. Computational studies, particularly using density functional theory (DFT), have provided significant insights into these mechanisms. rsc.org
Theoretical models have also been developed to describe the adsorption of molecules onto fullerene-based catalysts. For example, ab initio quantum chemical calculations have been used to model the adsorption of acetylene (B1199291) on palladium-phosphine fullerene complexes, which serves as a model for the initial stage of C≡C triple bond scission. tandfonline.com These calculations suggest that the preliminary interaction between the catalyst and the substrate lowers the energy barrier for subsequent reactions. tandfonline.com In the context of propellants, the catalytic activity of fullerenes is partly attributed to their five-membered rings, which can interact with molecules like nitric oxide (NO), a major gaseous product during propellant combustion. tandfonline.com
Fullerene Role in Prebiotic Chemistry Hypotheses
The discovery of buckminsterfullerene in interstellar space has led to speculation about its potential role in the origin of life. researchgate.net Fullerenes are abundant in the interstellar medium and are hypothesized to have been involved in prebiotic chemical processes. researchgate.netnsf.gov
One key aspect of these hypotheses is the catalytic capability of fullerenes. They have been shown to catalyze the production of hydrogen from methane, a reaction of potential significance in early Earth's chemical environment. researchgate.net Furthermore, fullerenes can trap, adsorb, and desorb methane, potentially concentrating reactants and facilitating reactions. researchgate.net The formation of complexes between fullerenes and prebiotic sugars in the gas phase has been experimentally demonstrated, suggesting a pathway for the formation of complex organic molecules in space. researchgate.net
Mineral surfaces are also believed to have played a crucial role in prebiotic chemical evolution by concentrating and catalyzing reactions of relevant compounds. nih.gov In this context, fullerenes, as part of the carbonaceous material delivered to early Earth, could have participated in these surface-catalyzed processes. nsf.govnih.gov
Nanomaterials and Nanotechnology Research
Buckminsterfullerene is a fundamental building block in the fields of nanomaterials and nanotechnology. wikipedia.org Its unique properties, including its cage-like geometry and excellent electron-accepting capabilities, make it an ideal component for creating advanced nanostructures. researchgate.net
The integration of C₆₀ with other carbon nanomaterials, such as graphene, has led to the development of hybrid nanostructures with enhanced properties. researchgate.net These hybrids combine the high conductivity and mechanical strength of graphene with the electron-accepting nature of C₆₀, leading to improved charge separation and stability, which are beneficial for applications in energy storage and molecular electronics. researchgate.net
Fullerene-Based Supramolecular Assemblies
The self-assembly of buckminsterfullerene into well-ordered structures is a key area of research in nanotechnology, driven by the potential to create materials with novel electronic and optical properties. acs.org These supramolecular assemblies are formed through non-covalent interactions, such as π-π stacking and van der Waals forces. acs.org
The construction of well-ordered, self-organized structures where C₆₀ moieties have long-range order is crucial for achieving high carrier mobilities in electronic devices. acs.org One approach to control this organization is through the covalent functionalization of fullerenes with organic moieties. acs.org For instance, ionic alkylated fullerenes have been shown to self-organize into various polymorphic materials. acs.org
Another strategy involves the use of host-guest chemistry, where macrocycles or molecular tweezers are designed to bind selectively to fullerenes. rsc.orgrsc.org These host molecules can direct the assembly of fullerenes into larger, ordered structures. For example, corannulene-based molecular tweezers have been shown to bind strongly to C₆₀. rsc.org Recent research has also demonstrated the use of a Janus-type nonalternant nanographene to create supramolecular tessellations with C₆₀ and C₇₀, forming highly ordered square, triangular, and rhombic patterns. pnas.org These developments in supramolecular chemistry are paving the way for the creation of sophisticated fullerene-based materials for applications in catalysis, spintronics, and third-generation solar cells. rsc.org
Interactive Data Table: Examples of Fullerene-Based Catalytic Systems
| Catalyst System | Reactants | Product(s) | Key Finding |
| Ag₃PO₄/Fe₃O₄/C₆₀ | Methylene Blue | Degraded Methylene Blue | ~95% degradation in 5 hours under visible light. researchgate.net |
| Pd/C₆₀ | Aroyl compounds | C₆₀-fused dihydrofurans, 1,4-fullerenols | Efficient synthesis via enolate-mediated C-H activation. nih.govacs.org |
| C₆₀/Arylzinc halide | Tetrahydrofuran (THF) | Mono(2-tetrahydrofuranyl) adduct of C₆₀ | C-H bond activation at the 2-position of THF. acs.org |
| Fullerene-coated polymer beads | Alkenes, Dienes | Epoxides, Diels-Alder adducts | Reusable catalyst for photooxygenation reactions. acs.org |
| Cu/Fullerene bromide | Alkynes | Dihydronaphthalene-fused fullerene | Formal [4+2] annulation via C-H bond activation. nih.gov |
Interactive Data Table: Supramolecular Fullerene Assemblies
| Host Molecule | Guest Molecule | Assembly Type | Key Feature |
| Corannulene-based molecular tweezers | C₆₀ | Host-Guest Complex | Strong binding (Ka = 8600 M⁻¹ in toluene-d₈). rsc.org |
| Janus-type nonalternant nanographene | C₆₀, C₇₀ | Hierarchical Supramolecular Tessellation | Formation of ordered square, triangular, and rhombic patterns. pnas.org |
| Ionic alkylated fullerenes | N/A | Self-Assembly | Formation of multifunctional polymorphic materials. acs.org |
| Porphyrin receptor | C₆₀ derivative | Supramolecular Complex | Driven by π-π interactions and hydrogen bonding. rsc.org |
Development of Fullerene-Incorporated Nanocomposites
The integration of buckminsterfullerene (C60) and its derivatives into various polymer matrices has led to the development of advanced nanocomposites with enhanced properties. These materials capitalize on the unique structural, optical, electrical, and thermal characteristics of fullerenes to create high-performance materials for a range of applications. frontiersin.orgnih.gov The primary goal of incorporating fullerenes is to achieve synergistic effects, where the resulting nanocomposite exhibits properties superior to the individual components. tandfonline.com
A significant challenge in the fabrication of polymer/fullerene nanocomposites is ensuring the uniform dispersion of the fullerene nanofillers within the polymer matrix. frontiersin.orgnih.govtandfonline.com Poor miscibility can lead to aggregation of fullerene molecules, which can hinder the desired property enhancements. frontiersin.org To address this, various strategies have been developed, including the chemical functionalization of fullerenes to improve their solubility and interaction with the polymer matrix. frontiersin.org These interactions can be either physical, such as van der Waals forces and π-π stacking, or covalent, leading to a more robust and stable nanocomposite structure. mdpi.commdpi.com
The inclusion of fullerenes has been shown to improve the thermal stability, mechanical strength, and electrical conductivity of polymers. frontiersin.orgtandfonline.com For instance, fullerene-reinforced polymer nanocomposites have demonstrated potential for use in energy storage devices, where they can enhance electrical conductivity and capacitance properties. frontiersin.org These nanocomposites are being explored for applications in supercapacitors, solar cells, and various electronic devices. frontiersin.orgtandfonline.com
The table below summarizes the effects of incorporating fullerenes into different polymer matrices and the resulting applications.
| Polymer Matrix | Fullerene Type | Method of Preparation | Key Property Enhancements | Primary Applications |
| Poly(methyl methacrylate) (PMMA) | C60 | Solution Casting | Improved thermal stability, mechanical constancy, electrical conductivity, and electroluminescence. tandfonline.com | Solar cells, sensors, electronics, biomedical applications. tandfonline.com |
| Epoxy | C60 | In-situ Polymerization | Enhanced mechanical robustness and thermal stability. frontiersin.org | Structural components, coatings. |
| Conjugated Polymers (e.g., Polyaniline, Polypyrrole, Polythiophene) | C60 and derivatives | Blending, Solution Casting | Increased electrical conductivity, charge transport, and corrosion resistance. frontiersin.orgmdpi.commdpi.com | Supercapacitors, solar cells, anticorrosion coatings. frontiersin.orgmdpi.com |
| Polystyrene | C60 | Solution Casting | Modified thermal and mechanical properties. nih.gov | Water treatment membranes. nih.gov |
| Nafion, Polysulfone, Polyamide | C60 | Phase Inversion, Electrospinning | Enhanced permeability, water flux, selectivity, and antifouling performance. nih.govnih.gov | Water treatment, nanofiltration, reverse osmosis. nih.govnih.gov |
Exploration in Molecular Electronics
Buckminsterfullerene and its derivatives have emerged as pivotal materials in the field of molecular electronics due to their exceptional electron-accepting capabilities and semiconductor properties. sigmaaldrich.comsigmaaldrich.com Their unique spherical structure allows for isotropic electron transport, which is advantageous in various electronic devices. sigmaaldrich.com
Fullerenes, particularly soluble derivatives like Phenyl-C61-Butyric-Acid-Methyl-Ester ( wikipedia.orgPCBM), are extensively used as n-type semiconductors in organic field-effect transistors (OFETs) and as electron acceptors in organic photovoltaic (OPV) cells. sigmaaldrich.comsigmaaldrich.comnih.gov
In OFETs , fullerene-based materials have demonstrated relatively high electron mobilities. sigmaaldrich.com For instance, devices using wikipedia.orgPCBM have achieved mobilities in the range of 1 x 10⁻² to 2 x 10⁻¹ cm²/Vs. sigmaaldrich.com The isotropic nature of C60 allows for the formation of uniform films without the need for stringent control over molecular assembly, which is often a challenge with other organic semiconductors. rsc.org Researchers have also explored hybrid systems, combining C60 with other molecules like spiropyran to create photocontrolled OFETs, which have potential applications in optical memory elements and photosensors. rsc.orgmdpi.com
In organic photovoltaic cells , fullerenes play a crucial role as the electron acceptor in the active layer of bulk heterojunction (BHJ) devices. sigmaaldrich.comnih.gov When a photon is absorbed by the donor material (typically a conjugated polymer), an exciton (B1674681) (a bound electron-hole pair) is created. The large electron affinity of the fullerene facilitates the efficient dissociation of this exciton at the donor-acceptor interface, with the electron being transferred to the fullerene molecule. acs.org This charge separation is the fundamental process for generating photocurrent. acs.orgacs.org The use of fullerene derivatives like wikipedia.orgPCBM and numberanalytics.comPCBM has been instrumental in pushing the power conversion efficiencies of fullerene-based solar cells. sigmaaldrich.comacs.org
The following table details the performance of various fullerene derivatives in organic electronic devices.
| Device Type | Fullerene Derivative | Key Performance Metric | Value |
| OFET | wikipedia.orgPCBM | Electron Mobility | 1 x 10⁻²–2 x 10⁻¹ cm²/Vs sigmaaldrich.com |
| OFET | numberanalytics.comPCBM | Electron Mobility | ~10⁻³ cm²/Vs sigmaaldrich.com |
| OFET | PCBM | Electron Mobility | up to 3 x 10⁻³ cm²/Vs sigmaaldrich.com |
| OFET | C60MC12 (stamped) | Electron Mobility | 0.39 cm²/(V s) solarischem.com |
| OPV | wikipedia.orgPCBM/PTB7-Th | Power Conversion Efficiency | >10% acs.org |
| OPV | Fullerene-based (dilute-donor) | Power Conversion Efficiency | up to 8.1% acs.org |
The unique electrochemical properties of buckminsterfullerene, including its ability to undergo reversible reduction and its high electron affinity, have made it a material of interest for rechargeable battery applications. numberanalytics.com Fullerenes have been explored as potential components in various parts of a battery, including the anode, cathode, and as additives to the electrolyte. numberanalytics.comarxiv.org
When used as an anode material in lithium-ion batteries (LIBs), the storage mechanism involves the intercalation of lithium ions between C60 molecules. However, pristine C60 as a direct electrode material suffers from poor reversible capacity because the intercalation of Li⁺ can significantly alter its electronic structure. To overcome this, research has focused on creating fullerene-based composites and derivatives.
Fullerenes have also been investigated as additives in battery electrodes and electrolytes. numberanalytics.comarxiv.org As a conductive additive, they can enhance the electrical conductivity of the electrode. researchgate.net Their incorporation into battery cathodes has been shown to improve discharge capacity and cycle stability. numberanalytics.com Furthermore, fullerene-based materials are being considered for next-generation battery systems beyond LIBs, such as magnesium batteries. arxiv.org
The potential advantages of using fullerenes in supercapacitors are also being actively researched. numberanalytics.comresearchgate.net Fullerene-based supercapacitors have the potential to exhibit high specific capacitance, high power density, and a long cycle life, owing to the high surface area and electronic properties of fullerenes. numberanalytics.comresearchgate.net
Fullerene-Based Transistors and Photovoltaic Cells
Quantum Computing Applications through Endohedral Fullerene Spin Dynamics
Endohedral fullerenes, which are fullerenes with atoms or small molecules encapsulated within their carbon cage, are promising candidates for the development of quantum computers. nih.govacs.org The encapsulated atom's spin (electron or nuclear) can serve as a quantum bit or "qubit," the fundamental unit of quantum information. nih.gov The fullerene cage provides a highly symmetric and isolated environment, which helps to protect the fragile quantum state of the encapsulated spin, leading to long coherence times. nih.govrsc.org
In this proposed architecture, qubits are encoded in the nuclear spins of the endohedral atoms, which possess even longer coherence times than the electron spins. nih.gov The electron spins are utilized as an auxiliary system to assist in addressing individual qubits, implementing two-qubit quantum gates, and for the initialization and readout of the nuclear spin qubits. nih.gov The hyperfine interaction between the electron and nuclear spin allows for the selective manipulation of the nuclear spin qubit. nih.goviphy.ac.cn Two-qubit gates, which are essential for performing complex quantum computations, can be realized through the electronic dipolar interaction between adjacent endohedral fullerene molecules. nih.gov
The ability to arrange these fullerene molecules with nanometer precision using techniques like scanning tunneling microscopy offers a pathway to creating scalable quantum computer architectures. nih.gov Research in this area focuses on understanding and controlling the spin dynamics within these molecules. aps.orgarxiv.orgnih.gov For instance, studies on Gd₃N@C₈₀ have explored the magnetic coupling between the encapsulated gadolinium ions and their spin states at different temperatures. aps.org The spin dynamics of the internal species can be probed using techniques like electron spin resonance (ESR), providing insights into their motion and interactions within the fullerene cage. arxiv.org This detailed understanding of spin-phonon relaxation and spin dynamics is crucial for designing robust and functional molecular spin qubits for quantum computing. nanografi.comcrimsonpublishers.com
Biomedical Research Applications
The unique cage-like structure and electronic properties of buckminsterfullerene have opened up numerous avenues for biomedical research. nih.govnanografi.com Functionalized fullerenes, in particular, are being extensively investigated for applications ranging from drug delivery to antioxidant therapies. nih.govresearchgate.net
Buckminsterfullerene and its derivatives have demonstrated significant potential as antioxidants and free radical scavengers. researchgate.netresearchgate.netjst.go.jp Their highly delocalized π-electron system allows them to effectively react with and neutralize a variety of reactive oxygen species (ROS), which are implicated in oxidative stress and numerous disease pathologies. nih.gov C60 is often referred to as a "radical sponge" due to its ability to absorb a large number of free radicals. nih.gov
The primary mechanism of action involves the addition of free radicals to the double bonds on the fullerene cage. researchgate.net For instance, C60 can inactivate hydroxyl radicals by attaching them to its structure. researchgate.net Studies have shown that a single C60 molecule can capture multiple radicals. mdpi.com
Another proposed antioxidant mechanism, particularly for pristine C60, involves the absorption of protons, leading to the fullerene acquiring a positive charge. researchgate.netnih.govresearchgate.net This positively charged complex is thought to be able to penetrate mitochondria, the primary site of cellular ROS production. researchgate.netresearchgate.net Once inside, it can cause a mild uncoupling of respiration and phosphorylation, which in turn leads to a decrease in the production of superoxide (B77818) anion-radicals. researchgate.netnih.govresearchgate.net
Functionalization of the fullerene cage, for example by adding hydroxyl groups to create fullerenols, can enhance its water solubility and antioxidant capacity. cnrs.frijiset.com These derivatives have shown excellent efficacy in scavenging various ROS, including hydroxyl radicals and superoxide anions. cnrs.fr Research has demonstrated that polyhydroxylated C60 derivatives can protect cultured cortical neurons from cell death induced by excitotoxicity and apoptosis, supporting the role of oxidative stress in these processes. cnrs.fr
The table below summarizes key research findings on the antioxidant properties of fullerenes.
| Fullerene Derivative | Radical(s) Scavenged | Experimental System | Key Finding |
| C60 | Hydroxyl radicals | Chemical assay | Inactivates hydroxyl radicals via addition to double bonds. researchgate.net |
| C60 | Alkyl radicals | Lubricating oil oxidation | Can capture about five radicals per molecule. mdpi.com |
| C60 | Superoxide anion-radicals | Computer modeling (DFT) | Acquires positive charge by absorbing protons, penetrates mitochondria, and reduces ROS production. researchgate.netnih.govresearchgate.net |
| Polyhydroxylated C60 (Fullerenols) | Hydroxyl radicals, Superoxide anions | Electron paramagnetic spectroscopy, Cell culture | Demonstrates excellent antioxidant capabilities and protects neurons from oxidative stress-induced death. cnrs.fr |
| Amine derivatives of C60 | Peroxy radicals, Alkyl radicals | Cumene oxidation experiments | Acts as a chain-breaking antioxidant, with the C60 core synergistically trapping alkyl radicals. |
Fullerene Derivatives in Antiviral Research (e.g., HIV, Hepatitis C)
The unique molecular architecture of buckminsterfullerene has positioned it and its derivatives as novel candidates for antiviral research. nms.ac.jp Certain water-soluble fullerene derivatives have demonstrated inhibitory activity against key viral enzymes. For instance, some derivatives have been shown to inhibit the human immunodeficiency virus (HIV) reverse transcriptase, an enzyme crucial for the replication of the virus. nms.ac.jpdovepress.com The mechanism of action for some fullerene derivatives is believed to involve their cage-like structure fitting into the hydrophobic cavity of HIV-protease (HIV-P), a critical enzyme in the viral life cycle. dovepress.comnih.gov This interaction can inhibit the enzyme's function. dovepress.comnih.gov
Simulations of molecular dynamics suggest that hydrophobic interactions between the C60 core and the cavity regions of HIV-protease can hold the inhibitor tightly, leading to the release of water and disruption of the enzyme's function. dovepress.com Research into different derivatives has shown that the type of functionalization is key. While cationic and amino acid-type derivatives show promise, the addition of long alkyl chains has been found to have a negative impact on antiviral activity. dovepress.com
In addition to HIV, research has extended to other viruses like Hepatitis C (HCV). Fullerene derivatives have been found to inhibit the HCV RNA-dependent RNA polymerase, another essential enzyme for viral replication. nms.ac.jpasm.org The inhibitory action against these viral polymerases suggests that fullerene derivatives could serve as lead compounds for the development of new classes of antiviral agents. nms.ac.jp
Antibacterial Activity and Mechanisms of Action
Functionalized fullerenes have emerged as a significant area of interest in antibacterial research, with cationic derivatives showing notable efficacy. nih.govmdpi.com These modified fullerenes exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govchalcogen.ro The antibacterial activity is often dependent on the concentration of the fullerene derivative and the duration of exposure. chalcogen.ro
The mechanisms behind this antibacterial action are multifaceted. A primary mechanism involves the induction of membrane stress through direct physical contact between the fullerene derivative and the bacterial cell wall. chalcogen.ro Positively charged functional groups on the fullerene cage, such as quaternary ammonium (B1175870) or cyclen moieties, enhance the binding to the generally negatively charged surface of bacteria. mdpi.comchalcogen.ro This interaction can disrupt membrane integrity. acs.org
Another proposed mechanism is the generation of reactive oxygen species (ROS), particularly when activated by light (photodynamic activation). rsc.org However, some studies indicate that antibacterial effects can occur in the dark, suggesting ROS-independent pathways are also at play. chalcogen.roacs.org These pathways may involve the inhibition of cellular respiration and energy metabolism or direct protein oxidation upon contact. nih.govacs.org For example, fullerene water suspensions (nC60) have been shown to exert antibacterial effects through ROS-independent protein oxidation, which requires direct contact between the nanoparticle and the bacterial cell. acs.org
Table 1: Research Findings on Antibacterial Activity of Fullerene Derivatives This table is interactive. You can sort and filter the data.
| Fullerene Derivative Type | Target Bacteria | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| Cationic cyclen-functionalized C60 | E. coli, S. aureus | IC50 of 4.8 µg/mL for E. coli and 7.4 µg/mL for S. aureus. | Membrane stress via direct physical contact. | chalcogen.ro |
| Bis- and tris-cationic C60 | S. aureus, E. coli, Fungi | High killing efficacy (4-6 logs) with light activation. | Photodynamic inactivation. | nih.gov |
| Silver-coordinated chlorinated C60 (Ag-C60-Cl) | E. coli, MRSA | Higher activity than copper-coordinated or pristine fullerenes; MIC of 3.9 μg/mL. | Enhanced interaction with bacterial membranes. | rsc.org |
| Fullerene water suspension (nC60) | Bacteria (general) | Exerts antibacterial effects without requiring light. | ROS-independent protein oxidation, interruption of cellular respiration. | acs.org |
Fullerene-Based Drug Delivery Systems
The distinct structure of buckminsterfullerene makes it a versatile platform for the development of advanced drug delivery systems. nih.govrsc.org Its carbon cage can serve as a scaffold to which therapeutic molecules can be attached, either covalently or through non-covalent interactions. globalresearchonline.netmdpi.com This allows for the potential transport of a wide range of molecules, from small drug compounds to larger entities like DNA, directly to cells. rsc.orgossila.com
Fullerenes can be engineered as nanocarriers for targeted drug delivery. nih.govfrontiersin.org The design process involves the strategic functionalization of the fullerene surface with specific moieties that can recognize and bind to target cells, such as those found in tumors or areas of inflammation. globalresearchonline.netchinesechemsoc.org For example, modifying the fullerene surface with molecules like sialic acid can enable it to bind to E-selectin, a molecule overexpressed on inflammatory endothelial cells, thereby targeting the nanocarrier to sites of inflammation. chinesechemsoc.org
In one study, a quercetin-fullerene conjugate was developed and coated with chitosan (B1678972) to enhance its delivery to the brain for potential Alzheimer's disease treatment. tandfonline.com The fullerene acts as the core carrier, while the chitosan coating provides mucoadhesive properties for improved absorption. tandfonline.com The ability to create such multifunctional systems, where the fullerene cage is the delivery vector and surface groups provide targeting capabilities, is a key focus of current research. rsc.orgglobalresearchonline.net
A primary obstacle for the biomedical application of pristine buckminsterfullerene is its extremely low solubility in aqueous and polar solvents. researchgate.netbeilstein-journals.org To be effective in biological systems, which are predominantly aqueous, this challenge must be overcome. mdpi.com Researchers have developed two main strategies to enhance the water solubility of fullerenes. researchgate.net
The first approach is covalent functionalization, which involves chemically attaching hydrophilic groups to the fullerene cage. beilstein-journals.orgmdpi.com Common functional groups used for this purpose include hydroxyl (-OH) to create "fullerols," and carboxylic acid (-COOH) or amino (-NH2) groups. globalresearchonline.netmdpi.com The second strategy involves non-covalent interactions, where the hydrophobic fullerene molecule is encapsulated within a larger, water-soluble host molecule or structure. researchgate.netmdpi.com Examples include the use of surfactants to form micelles, or complexation with polymers like polyvinylpyrrolidone (B124986) (PVP) or polysaccharides. researchgate.netmdpi.cominsa.pt These methods create stable aqueous dispersions of fullerenes, making them suitable for biological research. beilstein-journals.orgmdpi.com
Understanding how fullerene-based nanocarriers enter cells is critical for designing effective drug delivery systems. Research indicates that cellular uptake is not governed by a single mechanism but rather a combination of processes. eeer.orgresearchgate.net
Studies using human cell lines have shown that fullerene transport into cells occurs via at least two primary pathways: passive diffusion and active transport. eeer.orgresearchgate.neteeer.org Passive diffusion is driven by the concentration gradient across the cell's lipid membrane. researchgate.net Evidence for this includes the observation that uptake increases with higher fullerene concentrations without showing signs of saturation. eeer.orgresearchgate.net
Active transport, an energy-dependent process, is also significantly involved. eeer.orgeeer.org This is supported by experiments showing that cellular uptake of fullerenes is substantially reduced at low temperatures (e.g., 4°C), which impede active transport mechanisms. eeer.orgresearchgate.net Furthermore, the use of metabolic inhibitors and drugs that disrupt the cell's cytoskeleton (like microtubule inhibitors) has been shown to decrease fullerene uptake, confirming the role of endocytosis. eeer.orgeeer.orgnih.gov Once inside the cell, fullerene derivatives have been observed to localize in various organelles, including mitochondria and the endoplasmic reticulum, but generally not the nucleus. nih.govnanografi.com
Overcoming Solubility Challenges in Biological Media
Fullerene as Photosensitizers for Photodynamic Research
Buckminsterfullerene and its derivatives are highly effective photosensitizers, making them promising agents for photodynamic research, including photodynamic therapy (PDT). nih.govnih.gov A photosensitizer is a molecule that, upon absorbing light of a specific wavelength, can generate reactive oxygen species (ROS) that are cytotoxic to targeted cells like cancer cells or microbes. nih.govmdpi.com
The photosensitizing ability of fullerenes stems from their extended π-conjugated system, which allows them to absorb visible light efficiently. nih.govnih.gov After light absorption, the fullerene molecule transitions to an excited triplet state with a high quantum yield. nih.gov This excited state can then transfer its energy to molecular oxygen, producing highly reactive singlet oxygen (a Type 2 photochemical pathway). nih.gov Alternatively, it can participate in electron transfer reactions with surrounding molecules to produce other ROS like superoxide anions and hydroxyl radicals (a Type 1 pathway). nih.govnih.gov
Functionalization is crucial for this application to ensure the fullerene is water-soluble and can be targeted to specific cells. nih.gov For example, attaching cationic groups helps the fullerene bind to microbial cells, while conjugating them with polyethylene (B3416737) glycol (PEG) can improve their accumulation in tumor tissues. nih.govnih.gov A significant advantage of fullerenes as photosensitizers is their high resistance to photobleaching, allowing for sustained ROS generation upon illumination. nih.govmdpi.com
Imaging Agents for Biomedical Diagnostics
The unique cage-like structure of Buckminsterfullerene (C₆₀) allows it to encapsulate atoms, leading to the development of novel imaging agents for biomedical diagnostics. sigmaaldrich.commdpi.com These are known as endohedral fullerenes, where an atom is physically trapped inside the carbon shell. mdpi.com This encapsulation is a key feature, as the fullerene cage shields the biological system from the potentially toxic encapsulated atom while the fullerene's exterior can be functionalized to control its distribution within the body. sigmaaldrich.commdpi.comnih.gov
The most prominent application in this area is the development of Magnetic Resonance Imaging (MRI) contrast agents. sigmaaldrich.com By encapsulating a metal atom, such as gadolinium, researchers have created water-soluble derivatives called gadofullerenes. nih.gov These compounds have been investigated as high-relaxivity and pH-responsive MRI contrast agents. nih.gov The fullerene structure protects the body from the direct release of the metal ion. nih.gov In addition to MRI, fullerenes are also being explored for their potential to transport radioactive isotopes for other imaging modalities. sigmaaldrich.com The development of fullerene-specific antibodies further expands the potential of these molecules as targeted diagnostic and imaging vectors in experimental models. researchgate.net
Table 1: Buckminsterfullerene-Based Imaging Agents
| Type of Agent | Encapsulated/Attached Moiety | Imaging Modality | Key Characteristics |
|---|---|---|---|
| Endohedral Metallofullerenes | Metal atoms (e.g., Gadolinium) | MRI | The fullerene cage encapsulates the metal ion, enhancing relaxivity and providing a scaffold for targeting. mdpi.comnih.gov |
| Radioactive Isotope Carriers | Radioactive Isotopes | Nuclear Imaging | The fullerene structure serves as a vehicle to transport radioactive atoms for imaging purposes. sigmaaldrich.com |
| Antibody-Conjugated Fullerenes | Fullerene-specific antibodies | Targeted Imaging | Enables the specific targeting of tissues or cells for diagnostic applications in research settings. researchgate.net |
Radioprotective Properties and Mechanisms
Buckminsterfullerene and its derivatives, particularly water-soluble forms like fullerenols, have demonstrated significant radioprotective properties against damage induced by ionizing radiation. nih.govdovepress.com These compounds are often referred to as "radical sponges" due to their remarkable ability to scavenge free radicals, which are a primary cause of cellular damage during radiotherapy. nih.govdovepress.com The mechanism of action is largely attributed to the high number of conjugated double bonds in the fullerene structure, which can readily accept electrons and neutralize reactive oxygen species (ROS). dovepress.com
Research has shown that fullerenols can protect cells, tissues, and organs from the damaging effects of free radicals generated by radiation. nih.gov In vivo studies have indicated that fullerenols can offer superior protection to organs like the spleen, lungs, and small intestines against X-ray radiation when compared to conventional radioprotective drugs like amifostine. dovepress.com Furthermore, pretreatment with a fullerenol derivative, C₆₀(OH)₂₄, was found to effectively shield the liver and spleen from immune and mitochondrial dysfunction caused by whole-body gamma-irradiation. dovepress.com The proposed mechanisms for this antioxidant activity include the addition of radicals to the fullerene core and the donation of a hydrogen atom from the hydroxyl groups of fullerenols to form a stable, less aggressive radical. researchgate.net Studies have also investigated fullerenol's effects under low-dose radiation, where it showed a capacity to mitigate the effects of tritium (B154650) exposure in marine bacteria by influencing the ionic balance of the aqueous medium. buketov.edu.kzresearchgate.net
Table 2: Selected Research on Radioprotective Effects of Fullerene Derivatives
| Fullerene Derivative | Radiation Source | Model System | Observed Protective Effects | Mechanism |
|---|---|---|---|---|
| Fullerol, Dendro[C₆₀]fullerene | Ionizing Radiation | Cells, Tissues, Organs | Protection from free radical damage. nih.gov | Free radical scavenging. nih.gov |
| Fullerenols (C₆₀(OH)n) | X-ray (8 MV) | In vivo (animal model) | Superior protection of spleen, small intestines, and lungs compared to amifostine. dovepress.com | Scavenging of free radicals. dovepress.com |
| C₆₀(OH)₂₄ | Gamma-irradiation | In vivo (animal model) | Protected liver and spleen from immune and mitochondrial dysfunction; reduced mortality. dovepress.com | Antioxidant defense. dovepress.com |
| Fullerenol C₆₀,₇₀Oy(OH)x | Tritium (low-dose) | Photobacterium phosporeum (marine bacteria) | Mitigated radiation-induced activation of bacterial luminescence. buketov.edu.kzresearchgate.net | Variations in the ionic balance of the aqueous medium. buketov.edu.kzresearchgate.net |
Research in Musculoskeletal and Degenerative Disorders
The potent antioxidant properties of Buckminsterfullerene derivatives make them promising candidates for research into the treatment of musculoskeletal and degenerative disorders, where oxidative stress is a key pathological factor. nih.govnih.gov C₆₀ has been characterized as a "free radical sponge" with an antioxidant efficacy noted to be several hundred times higher than that of many conventional antioxidants. nih.govresearchgate.net
In the context of musculoskeletal disorders, research has focused on conditions like cartilage degeneration (osteoarthritis) and intervertebral disc degeneration (IVDD). nih.govmstnano.com There is growing evidence that mitochondrial-derived ROS contribute significantly to the progression of IVDD. nih.gov As powerful free radical scavengers, fullerenes are seen as having a potentially important role in preventing this degeneration. nih.govmstnano.com For instance, the derivative fullerol has been shown to effectively reverse matrix degradation under specific experimental conditions related to IVDD. mstnano.com In research on osteoarthritis, C₆₀ was found to prevent the progression of cartilage degeneration in a rabbit model. nih.gov It also significantly increased the biosynthesis of essential matrix components like proteoglycan and collagen type II, while reducing cell death in cartilage cells under stress. nih.gov
In the realm of neurodegenerative disorders, water-soluble fullerene derivatives have shown significant neuroprotective capabilities. biofullerene.com.au Carboxyfullerenes, a class of malonic acid C₆₀ derivatives, can eliminate superoxide anions and hydrogen peroxide and are effective inhibitors of lipid peroxidation. biofullerene.com.au These compounds have demonstrated robust neuroprotection in cortical cell cultures against various insults. biofullerene.com.au They have also been shown to rescue dopaminergic neurons from degeneration in models of Parkinson's disease. biofullerene.com.au Furthermore, in an in vivo mouse model of familial amyotrophic lateral sclerosis (FALS), systemic administration of a carboxyfullerene was reported to delay the deterioration of motor function and extend lifespan, suggesting its potential as a therapeutic agent for neurodegenerative conditions. biofullerene.com.au
Table 3: Research Findings of Buckminsterfullerene in Musculoskeletal and Degenerative Disorders
| Disorder Type | Fullerene Derivative | Research Model | Key Findings |
|---|---|---|---|
| Osteoarthritis | C₆₀ | Rabbit Model / Chondrocyte Culture | Prevented cartilage degeneration; enhanced proteoglycan and collagen type II biosynthesis; decreased apoptosis. nih.gov |
| Intervertebral Disc Degeneration (IVDD) | Fullerol | IVDD Model | Effectively reversed matrix degradation. mstnano.com |
| Neurodegeneration (General) | Carboxyfullerenes | Cortical Cell Cultures | Provided neuroprotection against excitotoxic, apoptotic, and metabolic insults. biofullerene.com.au |
| Parkinson's Disease Model | Carboxyfullerenes | Mesencephalic Dopaminergic Neurons | Rescued neurons from MPP(+) and 6-hydroxydopamine-induced degeneration. biofullerene.com.au |
| Amyotrophic Lateral Sclerosis (ALS) | C₃ Carboxyfullerene | Mouse Model of FALS | Delayed motor deterioration and death. biofullerene.com.au |
Toxicological and Biosafety Research of Buckminsterfullerene and Its Derivatives
In Vitro Cytotoxicity and Genotoxicity Studies
The initial assessment of the biological impact of buckminsterfullerene (B74262) and its derivatives often begins with in vitro studies, which provide a controlled environment to investigate cellular responses. These studies have been instrumental in elucidating the fundamental mechanisms of fullerene-induced cytotoxicity and genotoxicity.
Assessment of Cellular Death Pathways (Necrosis, Apoptosis)
Research has revealed that buckminsterfullerene and its derivatives can induce cell death through distinct pathways, primarily necrosis and apoptosis, with the specific mechanism often depending on the functionalization of the fullerene cage.
Pristine buckminsterfullerene (nano-C60) has been shown to induce rapid, reactive oxygen species (ROS)-dependent necrotic cell death within hours of exposure in various cell lines, including primary rat astrocytes and fibroblasts. This is characterized by cell membrane damage, as confirmed by a significant increase in lactate (B86563) dehydrogenase (LDH) release. asm.org In contrast, polyhydroxylated C60, a water-soluble derivative, tends to cause a delayed, ROS-independent, caspase-mediated apoptosis. asm.org The ability of fullerenes to photodynamically generate large amounts of ROS can lead to rapid lipid peroxidation and increased cell membrane permeability, culminating in cell necrosis. oup.com This process involves cytoplasmic vacuolation and plasma membrane breakdown. oup.com
On the other hand, water-soluble fullerene derivatives like fullerenols are more inclined to induce apoptosis through the mitochondrial pathway rather than causing cell membrane disruption. oup.com For instance, a glutathione (B108866) C60 derivative has been shown to protect cells from nitric oxide-mediated apoptotic death by preventing mitochondrial depolarization and caspase activation. researchgate.net However, the cytotoxic effects can be concentration-dependent. For example, at high concentrations, C60(OH)n exhibited an inhibitory effect on a human acute myeloid leukemia cell line, while at low concentrations, it promoted tumor cell growth. oup.com Some studies have also indicated that macrophages exposed to certain carbon nanomaterials show features of both necrosis and degeneration, with signs of apoptotic cell death also being present. icp.ac.ru
Table 1: Cellular Death Pathways Induced by Buckminsterfullerene and its Derivatives
| Fullerene Type | Primary Death Pathway | Key Characteristics | Supporting Evidence |
|---|---|---|---|
| Pristine C60 (nano-C60) | Necrosis | Rapid, ROS-dependent, cell membrane damage, LDH release | asm.org |
| Polyhydroxylated C60 | Apoptosis | Delayed, ROS-independent, caspase-mediated | asm.org |
| Photodynamically activated fullerenes | Necrosis | ROS generation, lipid peroxidation, cell membrane disruption | oup.com |
| Fullerenols | Apoptosis | Mitochondrial pathway | oup.com |
| Glutathione C60 derivative | Inhibition of Apoptosis | Prevents mitochondrial depolarization and caspase activation | researchgate.net |
DNA Damage and Gene Expression Modulation
The interaction of buckminsterfullerene and its derivatives with genetic material is a critical aspect of their toxicological evaluation. Studies have shown that these nanomaterials can potentially cause DNA damage and modulate gene expression, which can have significant cellular consequences.
Research indicates that buckminsterfullerene can bind to the minor grooves of double-stranded DNA, which may trigger the unwinding and disruption of the DNA helix, potentially inhibiting DNA replication. nih.gov Furthermore, some fullerene derivatives have been observed to induce nuclear DNA fragmentation in tumor cells under light irradiation, leading to apoptosis. oup.com In vitro comet assays have shown that fullerenes can induce damage to oxidized purines, although they were negative for causing DNA strand breaks in one study. researchgate.net Conversely, other research has demonstrated that certain fullerene derivatives can have a stabilizing effect on cell nuclei, reducing the number of DNA breaks induced by radiation. nih.gov
The modulation of gene expression is another key mechanism through which fullerenes exert their biological effects. For instance, some C60 derivatives have been found to modulate the expression of genes involved in adenosine (B11128) and metabotropic glutamate (B1630785) receptors in neuronal cells. vnu.edu.ua High concentrations of certain chlorine-containing water-soluble C60 derivatives have a genotoxic effect, activating the expression of NADPH oxidase 4 (NOX4), which in turn induces ROS synthesis and subsequent DNA damage. nih.gov In contrast, co-treatment with a PEG-C60 derivative was shown to reverse the changes in gene expression induced by β-amyloid in neuroblastoma cells, suggesting a protective effect. scienceopen.com The binding of C60 to RNA has also been shown to stabilize the structures of RNA riboswitches, indicating a potential to regulate gene expression. nih.gov
In Vivo Toxicological Assessments in Animal Models
While in vitro studies provide valuable mechanistic insights, in vivo toxicological assessments in animal models are crucial for understanding the systemic effects and potential hazards of buckminsterfullerene and its derivatives in a whole-organism context.
Acute and Sub-acute Toxicity Studies
Acute and sub-acute toxicity studies in animal models have yielded varied results depending on the type of fullerene, its functionalization, and the route of administration. Pristine C60 has generally shown a lack of acute toxicity when applied to mouse skin or administered orally to rats. asm.orgnih.govresearchgate.net No signs of toxicity were observed in male and female Sprague-Dawley rats orally administered a mixture of C60 and C70 after 14 days. nih.gov
However, water-soluble derivatives can exhibit dose-dependent toxicity. For example, a high intravenous dose of a water-soluble C60 derivative resulted in rapid death in rats, while a lower dose was well-tolerated. asm.org Intraperitoneal injection of a polyalkylsulfonated C60 derivative in rats led to death within 30 hours, with a median lethal dose (LD50) of approximately 600 mg/kg. nih.gov In contrast, oral administration of the same compound was found to be nontoxic. nih.gov Sub-acute oral toxicity studies of fullerene C60 in rats have reported a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg-bw/day after 29 days of administration. researchgate.net Another subacute study on fullerenol C60(OH)24 in rats established a NOAEL of at least 0.1 mg/kg bw/day. sciforum.net
Table 2: Summary of Acute and Sub-acute Toxicity Studies of Buckminsterfullerene and Derivatives
| Fullerene Type | Animal Model | Route of Administration | Key Findings | Reference |
|---|---|---|---|---|
| Pristine C60 | Mice | Dermal | No acute toxic effects | asm.org |
| C60/C70 Mixture | Rats | Oral | No signs of toxicity after 14 days | nih.gov |
| Water-soluble C60 derivative | Rats | Intravenous | Dose-dependent toxicity; high dose led to rapid death | asm.org |
| Polyalkylsulfonated C60 | Rats | Intraperitoneal | LD50 of approx. 600 mg/kg | nih.gov |
| Polyalkylsulfonated C60 | Rats | Oral | Nontoxic | nih.gov |
| Fullerene C60 | Rats | Oral (29 days) | NOAEL of 1000 mg/kg-bw/day | researchgate.net |
| Fullerenol C60(OH)24 | Rats | Oral (28 days) | NOAEL of at least 0.1 mg/kg bw/day | sciforum.net |
Impact on Organ Systems and Histopathological Changes
Following administration, buckminsterfullerene and its derivatives can distribute to various organs, with the liver, spleen, and kidneys being common sites of accumulation. nih.govtandfonline.com This distribution can lead to histopathological changes in some cases.
Inhalation exposure to nano-C60 in rats has been associated with histopathological findings in the testes, specifically germinal epithelium degeneration. nih.gov The same study also reported significantly increased lung weights in exposed male rats. nih.gov Intraperitoneal or intravenous administration of a water-soluble polyalkylsulfonated C60 derivative in rats induced a distinct lysosome-overload nephrosis, characterized by degeneration of the tubular epithelium. nih.gov
Conversely, some studies have highlighted protective effects. For instance, fullerene C60 has been shown to have hepatoprotective effects against oxidative damage in rats. nih.gov In a rat model of liver ischemia-reperfusion injury, C60 administration reduced hepatocyte degeneration and mononuclear cell infiltration. nih.gov Similarly, in a study on alcohol-induced muscle damage in rats, water-soluble C60 fullerenes were found to reduce pathological processes in the muscle tissue. scienceopen.com Another study showed that while pristine C60 accumulated in the liver and spleen of mice, it also protected against hepatic oxidative stress. nih.gov
Embryonic Development and Developmental Toxicity Studies
The potential impact of buckminsterfullerene on embryonic development is a significant area of toxicological research. Studies utilizing the zebrafish (Danio rerio) embryo model have provided valuable insights.
Exposure to aggregates of pristine C60 (nC60) has been shown to cause developmental toxicity in zebrafish embryos. oup.comnih.gov Observed effects include delayed development, decreased survival and hatching rates, and the induction of pericardial edema. oup.comresearchgate.netnih.govoup.com The toxicity of nC60 was mitigated by the addition of an antioxidant, suggesting that oxidative stress plays a role in its developmental toxicity. oup.comnih.gov
In stark contrast, the hydroxylated derivative fullerol (C60(OH)16–18) did not exert any observable toxicity on zebrafish embryos at the concentrations tested. oup.comnih.gov This highlights the critical role of surface functionalization in determining the biological effects of fullerenes. Studies on other aquatic organisms, such as oysters, have also demonstrated that fullerene exposure can lead to a dose-dependent decrease in normal embryonic development. icp.ac.ru Research using mouse embryonic stem cell lines indicated that C60 fullerene's effects on cell differentiation were concentration-dependent, but did not show severe developmental toxicity in that particular model. researchgate.net
Mechanistic Investigations of Fullerene Toxicity
The toxicological effects of fullerenes are complex and depend on various factors including their size, surface properties, and functionalization. frontiersin.org Several mechanisms have been proposed to explain fullerene toxicity, with a significant focus on cellular and subcellular interactions.
Role of Oxidative Stress and Reactive Oxygen Species Generation
A primary mechanism implicated in fullerene toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). frontiersin.orgoup.com Fullerenes, due to their unique electronic structure, can absorb light and transfer energy to molecular oxygen, producing singlet oxygen and other ROS. researchgate.net This process can lead to cellular damage, including lipid peroxidation and membrane damage, ultimately causing cell death. oup.com For instance, aqueous suspensions of C60 aggregates (aqu/nC60) have been shown to produce singlet oxygen and superoxide (B77818) upon photoirradiation. researchgate.net
The generation of ROS by fullerenes is influenced by environmental conditions such as light exposure and oxygen concentration. researchgate.net Some studies have demonstrated that fullerene-induced ROS production can lead to DNA damage and apoptosis. frontiersin.orgmdpi.com For example, a water-soluble chlorine-containing C60 derivative was found to cause an initial antioxidant effect, which was later followed by increased ROS synthesis, leading to oxidative DNA damage and apoptosis in human embryonic lung fibroblasts. mdpi.com
However, the role of fullerenes in oxidative stress is not straightforward. Some fullerene derivatives, particularly water-soluble ones like fullerenols (C60(OH)n), have demonstrated potent antioxidant and cytoprotective properties. nih.govoup.com These derivatives can scavenge various ROS, including superoxide radicals and hydroxyl radicals, and inhibit lipid peroxidation. nih.gov The antioxidant activity of some fullerenes is proposed to be significantly higher than that of conventional ROS scavengers. nih.gov One proposed mechanism for this antioxidant activity involves the absorption of protons by the fullerene cage, allowing it to penetrate mitochondria and cause a mild uncoupling of oxidative phosphorylation, which in turn reduces ROS production. nih.gov
The dual role of fullerenes as both pro-oxidants and antioxidants highlights the critical influence of their physicochemical properties, such as functionalization and aggregation state, on their biological effects.
Membrane Destabilization and Mitochondrial Dysfunction
Fullerenes and their derivatives can interact with cellular membranes, leading to destabilization and impaired function. frontiersin.org Studies have shown that fullerenes can cause damage to cell membrane integrity, as evidenced by the release of lactate dehydrogenase (LDH) and increased permeability to dextran. oup.com
Mitochondria are a key target for fullerene-induced toxicity. Several studies have reported that fullerenes can induce mitochondrial dysfunction through various mechanisms. nih.govresearchgate.net Polyhydroxylated fullerenes, or fullerenols, have been shown to increase the permeability of the inner mitochondrial membrane to ions like H+ and K+, leading to mitochondrial swelling, collapse of the membrane potential, and a decrease in membrane fluidity. researchgate.netmdpi.com This disruption of the mitochondrial membrane potential is a critical event that can trigger apoptosis. mdpi.com
Fullerenol-induced cytotoxicity in kidney cells has been associated with a cascade of events starting with cytoskeleton disruption, followed by the accumulation of autophagic vacuoles, and culminating in the loss of mitochondrial membrane potential and ATP depletion. nih.gov The depolarization of the mitochondrial membrane has been observed in a concentration-dependent manner with fullerenol exposure. researchgate.netmdpi.com While fullerenes can induce mitochondrial damage, some derivatives have also been shown to protect against mitochondrial dysfunction under certain conditions. For example, some water-soluble fullerenes can stabilize the mitochondrial membrane potential and protect cells against H2O2-induced oxidative damage. nih.gov
Pharmacokinetic and Biodistribution Studies
The study of the absorption, distribution, metabolism, and excretion (ADME) of buckminsterfullerene and its derivatives is crucial for understanding their biological fate and potential toxicity.
Absorption, Distribution, Metabolism, and Excretion in Biological Systems
The route of administration significantly influences the pharmacokinetic profile of fullerenes. researchgate.net Following intravenous administration, fullerene derivatives have been observed to distribute to various organs. Studies using radiolabeled fullerenes have provided insights into their biodistribution. For instance, after intravenous injection in mice, technetium-99m-labeled C60(OH)x was found to be widely distributed in all tissues, with significant retention in the kidneys, bone, spleen, and liver for up to 48 hours. capes.gov.br
Oral administration of C60 in oil solutions to mice has shown that it accumulates in several tissues, including the liver, lungs, kidneys, and spleen, with the highest concentrations found in the liver and adrenal glands. researchgate.net The bioavailability of C60 appears to be higher when administered in a micellar form compared to an oil solution, and it is eliminated more slowly from the body in this form. researchgate.net
Excretion pathways for fullerenes and their derivatives include both renal and fecal routes. Water-soluble derivatives, such as certain hydroxylated fullerenes, can be cleared through the kidneys and excreted in the urine. pnas.orgpnas.org In contrast, other derivatives may be cleared via the hepatobiliary system and excreted in the feces. mdpi.com Studies with endohedral metallofullerenes have shown that after an initial rapid clearance through urine, a slower excretion phase occurs with nearly equal amounts found in feces and urine. pnas.org
Influence of Functionalization on Biodistribution and Clearance
The surface modification, or functionalization, of buckminsterfullerene has a profound impact on its biodistribution and clearance from the body. nih.govnih.gov Functionalization alters the physicochemical properties of fullerenes, such as their water solubility and aggregation state, which in turn affects how they interact with biological systems. nih.gov
Functionalization generally leads to a decrease in the accumulation level and a faster distribution rate. nih.govnih.gov For instance, hydroxylated fullerenes have been shown to be rapidly excreted through urine, while carboxylic acid functionalized fullerenes exhibit higher retention levels. pnas.org The clearance of functionalized fullerenes like C60-COOH and C60-OH from the body can occur within 7 days post-exposure. nih.gov The differences in biodistribution are also evident with other administration routes. Following gavage, C60-COOH is absorbed in the gastrointestinal tract and distributes to various tissues, while after intraperitoneal injection, the translocation of C60-OH is more widespread than that of C60-COOH. nih.govresearchgate.net These findings underscore that chemical functionalization is a key determinant of the in vivo behavior of fullerenes. nih.gov
Table 1: Biodistribution of Unmodified and Functionalized C60 in Mice After Intravenous Injection This table summarizes the primary target organs for C60 and its derivatives.
| Compound | Major Target Organs |
|---|---|
| Unmodified C60 | Liver, Spleen, Lung nih.gov |
| C60-COOH | Liver, Bone, Muscle, Skin nih.gov |
Environmental Ecotoxicology Research
The increasing production and use of buckminsterfullerene in various applications raise concerns about its potential release into the environment and subsequent impact on ecosystems. nih.govoup.com Ecotoxicological research focuses on understanding the fate and effects of fullerenes in environmentally relevant conditions.
Pristine C60 is highly hydrophobic, which causes it to form nano-sized aggregates (nC60) in aqueous environments. nih.gov The stability of these aggregates in natural waters is influenced by the characteristics of the water, such as the presence and nature of dissolved natural organic matter (DNOM). oup.com High molecular weight DNOM with high aromatic content can enhance the stability of fullerenes in water. oup.com
The toxicity of fullerenes to aquatic organisms has been investigated in various species. Studies with the water flea Daphnia magna have shown that exposure to C60 can lead to oxidative damage, which may be exacerbated by natural sunlight. nih.gov In some cases, C60 exposure has resulted in delayed molting and reduced offspring production. nih.gov However, the observed toxicity is often low, with some studies reporting only minor or no effects, which may be due to the tendency of fullerenes to agglomerate. oup.com
Functionalization also plays a critical role in the ecotoxicity of fullerenes. For example, hydroxylated C60 (C60-OH) has been shown to mitigate the toxicity of C60 to daphnids, while amino- and malonate-functionalized fullerenes can cause a reduction in size. acs.org
In benthic organisms like the blackworm Lumbriculus variegatus, C60 has been found to have a lower bioaccumulation potential compared to other organic pollutants like pyrene. oup.com However, it has the potential to induce oxidative stress, as indicated by elevated catalase activity. oup.com The transfer of fullerenes through the food web is a possibility, as organisms like Daphnia magna can act as carriers from one trophic level to another. nih.gov
The environmental risk assessment of fullerenes is complicated by factors such as their aggregation behavior and the "bell-shaped" dose-response relationships observed in some studies, where effects are seen at low concentrations but not at higher ones. nih.gov
Table 2: Summary of Ecotoxicological Effects of Buckminsterfullerene This table provides an overview of observed effects in different aquatic organisms.
| Organism | Fullerene Type | Observed Effects | Reference |
|---|---|---|---|
| Daphnia magna | C60 | Oxidative damage, delayed molting, reduced offspring | nih.gov |
| Daphnia magna | C60-OH | Mitigated toxicity compared to C60 | acs.org |
| Daphnia magna | C60-amino, C60-malonate | Reduced size | acs.org |
| Lumbriculus variegatus | C60 | Low bioaccumulation, induced oxidative stress | oup.com |
| Zebrafish (larval) | C60 in THF | Decreased survival | nih.gov |
Impact on Aquatic and Terrestrial Organisms
The release of buckminsterfullerene and its derivatives into the environment raises concerns about their effects on various organisms. Research has shown that these carbon-based nanomaterials can have adverse physiological impacts on aquatic life. nih.gov For instance, juvenile largemouth bass exposed to water containing fullerenes exhibited significant evidence of oxidative stress in their brains and gills. nih.gov This oxidative damage is a key mechanism of fullerene toxicity, where the nanoparticles can generate reactive oxygen species (ROS), leading to cellular damage. frontiersin.org In some cases, lipid peroxidation, a marker of oxidative damage to fats, was significantly elevated in the brains of fish exposed to fullerenes. nih.gov
The impact of fullerenes is not limited to aquatic vertebrates. Studies on the benthic oligochaete Lumbriculus variegatus have shown that while fullerenes may not cause immediate mortality, they can lead to sublethal effects. nist.gov These include decreased depuration efficiency, reduced fecal pellet production, and damage to epidermal cuticle fibers. nist.gov Similarly, exposure of the terrestrial worm Eisenia fetida to C60 has been shown to potentially impair reproduction and foraging capabilities. oup.com
Interestingly, the toxicity of fullerene derivatives can be highly dependent on their specific chemical structure. For example, studies on embryonic zebrafish revealed that while C60 and a similar fullerene, C70, induced significant malformations and mortality, a water-soluble derivative, C60(OH)24, showed decreased toxic potential. nih.gov This highlights the critical role that surface functionalization plays in modulating the biological effects of fullerenes. Furthermore, the charge of fullerene derivatives is a crucial determinant of their toxicity, particularly towards bacteria. Positively charged fullerene derivatives have been found to exhibit significant toxicity against bacterial cells, a property not observed in their negatively charged counterparts. d-nb.info
It has also been observed that fullerenes might interfere with the growth of beneficial bacteria in aquatic environments, suggesting a potential risk to microbial communities that are fundamental to ecosystem health. nih.gov
| Organism | Fullerene Type | Observed Effects |
| Juvenile Largemouth Bass | Unspecified Fullerenes | Oxidative stress in brain and gills, lipid peroxidation in the brain. nih.gov |
| Lumbriculus variegatus | C60 | Decreased depuration efficiency, reduced pellet production, damaged cuticle fibers. nist.gov |
| Eisenia fetida | C60 | Potential impairment of reproduction and foraging. oup.com |
| Embryonic Zebrafish | C60, C70 | Increased malformations, pericardial edema, and mortality. nih.gov |
| Embryonic Zebrafish | C60(OH)24 | Decreased toxic potential compared to C60 and C70. nih.gov |
| Bacteria | Positively Charged Fullerene Derivatives | Significant toxicity. d-nb.info |
| Bacteria | Negatively Charged Fullerene Derivatives | No significant toxicity. d-nb.info |
Bioaccumulation and Environmental Fate
Once released into the environment, the fate of buckminsterfullerene is largely governed by its tendency to aggregate and its interaction with environmental components. Due to their extreme hydrophobicity, fullerenes like C60 have a high octanol-water partition coefficient (log Kow of 6.67), indicating a strong tendency to partition into fatty tissues of organisms. acs.orgacs.org This suggests a potential for bioaccumulation, the process by which a substance builds up in an organism.
Indeed, studies have confirmed that fullerene is bioavailable to organisms like the benthic worm Lumbriculus variegatus. oup.com However, the bioaccumulation potential appears to be influenced by the size of the fullerene agglomerates. oup.comnih.gov Smaller, micron-sized C60 agglomerates have a higher bioaccumulation potential in these worms compared to larger, bulk-C60 particles. oup.com Despite this, the biota-sediment accumulation factor (BSAF) for C60 in L. variegatus was found to be relatively low compared to other organic pollutants like pyrene. oup.comnih.gov
The environmental fate of fullerenes is complex. In aquatic systems, they can form stable colloidal clusters, known as nC60, which can remain suspended in the water for extended periods. oup.com However, factors such as ionic strength, the presence of natural organic matter (NOM), and sunlight can significantly influence their stability and aggregation. nih.govresearchgate.netacs.org High concentrations of cations, particularly divalent ones, can lead to the rapid agglomeration of nC60 and its subsequent settling out of the water column, making it available to benthic organisms. nist.gov Conversely, the presence of NOM can enhance the dispersion of C60 in water, a process that is further accelerated by sunlight. acs.org
The interaction with soil is another critical aspect of the environmental fate of fullerenes. Due to their hydrophobicity, C60 is expected to partition strongly to soil organic carbon. acs.org This sorption to soil and sediment can limit their mobility in the environment but also creates a reservoir of these nanoparticles that can be ingested by soil-dwelling organisms. acs.org
| Parameter | Value/Observation | Implication |
| log Kow of C60 | 6.67 acs.org | High potential to partition into fatty tissues (bioaccumulation). |
| Biota-Sediment Accumulation Factor (BSAF) in L. variegatus (µ-C60) | 0.032 ± 0.008 oup.comnih.gov | Lower bioaccumulation potential compared to pyrene. |
| Biota-Sediment Accumulation Factor (BSAF) in L. variegatus (bulk-C60) | 0.003 ± 0.006 oup.com | Larger aggregates have negligible bioaccumulation. |
| Influence of Cations | Rapid agglomeration and settling. nist.gov | Increased availability to benthic organisms. |
| Influence of Natural Organic Matter (NOM) and Sunlight | Enhanced dispersion in water. acs.org | Increased mobility in aquatic environments. |
| Soil Partitioning | High affinity for soil organic carbon. acs.org | Limited mobility but potential for ingestion by soil organisms. |
Challenges and Considerations in Fullerene Toxicity Assessment
The assessment of fullerene toxicity is fraught with challenges, leading to often contradictory results in the scientific literature. frontiersin.orgtandfonline.com A clear understanding of these challenges is crucial for accurate risk assessment and the development of safe nanotechnologies.
Influence of Impurities and Solvents
A significant factor confounding the interpretation of fullerene toxicity studies is the presence of impurities. tandfonline.comnih.gov The method of fullerene production can result in the final product containing residual catalysts, heavy metals, or other contaminants that can themselves be toxic. europa.eu Furthermore, the solvents used to disperse fullerenes, which are often necessary due to their low water solubility, can also contribute to the observed toxicity. nih.govoup.comcrimsonpublishers.comcrimsonpublishers.com For instance, the use of tetrahydrofuran (B95107) (THF) in preparing fullerene colloids has been identified as a source of toxic effects in some studies. crimsonpublishers.comcrimsonpublishers.com It has been clearly established that toxic effects observed for some C60 preparations are exclusively due to impurities or light exposure. nih.gov Therefore, any study on fullerene toxicity must carefully consider and report the purity of the fullerene material and the solvents used. nih.gov
Aggregation Behavior in Biological and Environmental Media
The tendency of fullerenes to form aggregates in aqueous and biological media is a critical determinant of their biological activity and a major challenge in toxicity assessment. nih.govnih.gov Pristine fullerenes, when introduced into water, can form stable colloidal aggregates (nC60) over time. nih.gov The size and stability of these aggregates are influenced by various factors, including pH, ionic strength, and the presence of organic matter. nih.govresearchgate.net This aggregation behavior can significantly alter the bioavailability and toxicity of fullerenes. oup.com For example, larger aggregates may be less readily taken up by cells compared to smaller, individual molecules or nano-sized clusters. oup.com The dynamic nature of this aggregation makes it difficult to define a consistent dose and exposure scenario in toxicological studies. kyoto-u.ac.jp
Variability Across Fullerene Derivatives
Generalizing the toxicity of "fullerenes" as a single class of materials is a significant oversimplification. The toxicity of fullerene derivatives is highly dependent on their specific chemical modifications, a concept known as functionalization. frontiersin.orgtandfonline.com Different attached chemical groups, molecular size, and surface charge can all dramatically alter the toxicological profile. d-nb.infotandfonline.com As previously mentioned, positively charged fullerene derivatives can be toxic to bacteria, while their negatively charged counterparts are not. d-nb.info Similarly, the addition of hydroxyl groups to the C60 cage to create fullerenols can reduce its toxicity in some biological systems. nih.gov Even minimal chemical differences between two fullerene derivatives can lead to significant variations in their toxicity. nih.gov This variability necessitates that each specific fullerene derivative be assessed individually for its potential risks. frontiersin.org The Scientific Committee on Consumer Safety (SCCS) has highlighted the uncertainties and data gaps regarding the safety of fullerenes and their derivatives, emphasizing the need for more comprehensive data on their physicochemical, toxicokinetic, and toxicological aspects. europa.eu
Environmental and Astrophysical Significance of Buckminsterfullerene
Natural Occurrence and Formation in Soot and Interstellar Medium
Buckminsterfullerene (B74262) is the most common naturally occurring fullerene. wikipedia.orgsesres.com Small quantities of C₆₀ can be found in soot, a byproduct of incomplete combustion. wikipedia.orgsesres.comwikipedia.org The formation of fullerenes in soot can occur through processes involving the condensation of carbon vapor or the transformation of polycyclic aromatic hydrocarbons (PAHs) at high temperatures. scispace.compnas.orgresearchgate.net
Beyond terrestrial environments, C₆₀ has been detected in various astrophysical settings. wikipedia.orgmdpi.comresearchgate.netastronoo.comharvard.edu Neutral C₆₀ has been observed in planetary nebulae and several types of stars. wikipedia.orgsesres.com The ionized form, C₆₀⁺, has also been identified in the interstellar medium, where it is believed to be responsible for several absorption features known as diffuse interstellar bands in the near-infrared spectrum. wikipedia.orgsesres.comastrobiology.comnih.gov The detection of fullerenes in space was initially suggested following laboratory experiments simulating the conditions around carbon-rich evolved stars. mdpi.comharvard.edu
Trace amounts of fullerenes, including C₆₀ and C₇₀, have also been reported in unusual carbon-rich terrestrial rocks like shungite and in fulgurites, which are formed by lightning strikes. astronoo.comacs.orgpnas.org These occurrences suggest that energetic, transient conditions can facilitate fullerene formation in natural settings without requiring biological processes. astronoo.compnas.org Fullerenes have also been found in impact craters, suggesting their presence in impactors or formation during impact events. nih.govnih.gov
Astrophysical Implications of Fullerene Formation in Space
The presence of fullerenes in diverse astrophysical environments suggests that they form in the circumstellar envelopes of evolved stars and can survive the harsh conditions of the interstellar medium due to their stability. researchgate.netharvard.eduarxiv.org While laboratory experiments have provided insights into potential formation pathways, the precise mechanisms leading to astrophysical fullerene formation in environments like planetary nebulae are still debated. mdpi.comresearchgate.netharvard.edu
One proposed mechanism involves the formation of carbonaceous dust under unusual conditions, followed by the destruction of this dust to form fullerenes. mdpi.com Another possibility is the photo-processing of hydrogenated amorphous carbon (HAC) dust grains or PAHs by UV photons from hot central stars. mdpi.comresearchgate.net Experimental results support the idea that such processing can simultaneously produce PAHs and fullerenes. researchgate.net
The detection of C₆₀ in space is considered significant because it is one of the largest molecules identified in these environments, indicating a higher level of chemical complexity than previously thought possible in low-density, UV-irradiated regions. astronoo.comastrobiology.com Fullerenes are the first large aromatic molecules firmly identified in space. arxiv.org Understanding their formation and evolution in space is crucial for providing clues about the chemical pathways leading to the formation of large complex organic molecules and for characterizing the environments in which they reside. arxiv.org
Abundance estimates suggest that C₆₀ could represent a significant fraction of the available carbon in some astrophysical sources, potentially ranging from 0.06% to 1.5%. researchgate.netharvard.edunih.gov This indicates that fullerene formation might be a relatively common process under favorable conditions. harvard.edu
Fullerene-based molecules have been highlighted as potential candidates to explain several astrophysical phenomena, including some of the unidentified infrared emission (UIE) bands and the diffuse interstellar bands (DIBs). nih.govrsc.org The unique properties of fullerenes, such as their stability and spectroscopic signatures, make them important targets for astronomical observation and laboratory study aimed at understanding the composition and chemistry of the universe. rsc.orgrsc.org
Buckminsterfullerene in Environmental Remediation Technologies
Buckminsterfullerene and its derivatives have shown promise in various environmental remediation technologies, particularly in water treatment and pollution management. mdpi.comossila.comresearchgate.netresearchgate.netrsc.org Due to their unique properties, including high surface area and electron affinity, fullerenes can be utilized in several ways to remove contaminants from water. mdpi.comossila.com
One significant application is in the development of advanced water filtration membranes. mdpi.comresearchgate.net Polymer/fullerene nanocomposite membranes have attracted attention for their potential in removing toxic metals, microorganisms, chemical compounds, and salts from wastewater. mdpi.comossila.comresearchgate.net The inclusion of fullerene nanoparticles can improve membrane properties such as permeability, water flux, selectivity, and antifouling performance. mdpi.comresearchgate.net
Fullerene-based materials are also being investigated for photocatalytic applications in water treatment. ossila.com When used in conjunction with semiconductors like titanium dioxide or dispersed on non-semiconductor supports, fullerenes can enhance photocatalytic efficiency for the degradation of organic pollutants, reduction of heavy metal ions (e.g., Cr(VI) to Cr(III)), and bacterial disinfection under light irradiation. ossila.com
Furthermore, fullerenes can act as effective adsorbents for various pollutants due to their capacity to interact with a wide range of chemical species through mechanisms like complexation, electrostatic interaction, van der Waals forces, and physical adsorption. This makes them suitable for removing heavy metals, organic compounds, and other contaminants from aqueous solutions.
While pristine fullerenes have low solubility in water, functionalization can improve their dispersibility and stability in aqueous systems, which is crucial for many environmental applications. ossila.com Research continues to explore the versatility of fullerenes and their incorporation into nanocomposite structures for enhanced performance in water remediation. researchgate.netresearchgate.net
Data illustrating the potential of fullerene-based membranes in water treatment include studies showing enhanced water flux and reverse salt flux selectivity in fullerenol-incorporated thin-film nanocomposite membranes compared to pure membranes. ossila.com Research also indicates that fullerene addition can increase membrane affinity towards specific ions, such as Cu²⁺. mdpi.com
Future Research Directions and Emerging Paradigms in Buckminsterfullerene Science
Development of Novel Synthetic Routes with Enhanced Selectivity
Traditional methods for fullerene synthesis, such as arc discharge and laser ablation, often yield a mixture of fullerenes and require extensive purification. Future research is directed towards developing novel synthetic routes that offer enhanced selectivity for specific fullerene isomers, particularly C60. One promising approach involves the direct synthesis of fullerenes from rational molecular precursors, typically planar polycyclic aromatic hydrocarbons (PAHs) that are designed to cyclize into the desired fullerene cage through intramolecular cyclodehydrogenation . This "bottom-up" synthesis offers greater control over the final fullerene structure and can potentially lead to higher yields of a single isomer, mitigating the need for laborious separation processes .
Efforts are also being made to improve the selectivity and yield of functionalization reactions. For instance, protocols yielding improved results in mono-addition reactions of Grignard reagents onto Buckminsterfullerenes have been reported . Similarly, novel two-stage methods for the preparation of specific fluorinated fullerenes, like C60F48, have demonstrated high purity (96%) and yield (80%), showcasing the potential for selective synthesis of fullerene derivatives with tailored properties . The development of one-step routes to highly substituted C60 derivatives with good yields, often based on template-directed activation of reactive positions, further exemplifies the progress in achieving enhanced selectivity in fullerene synthesis and functionalization .
Advanced Functionalization Strategies for Tailored Properties
Functionalization is crucial for tuning the properties of Buckminsterfullerene (B74262) for specific applications, as pristine C60 has limited solubility in many solvents, particularly water . Future research will focus on developing advanced functionalization strategies that allow for precise control over the number, type, and position of functional groups attached to the fullerene cage. This includes exploring various reaction types such as nucleophilic addition, reduction, radical addition, cycloaddition, and electrochemical reactions .
The introduction of specific functional groups can significantly impact the properties of fullerene derivatives. For example, attaching long alkyl or ether chains can substantially enhance solubility in organic solvents . Functional groups can also alter electron mobility and tune the energy levels of fullerenes, which is critical for applications in organic electronics and solar cells . Advanced strategies aim to create modified fullerene materials with tailored electronic, optical, and chemical properties by carefully selecting and positioning functional moieties . The use of post-functionalization reactions also allows for further tuning of surface chemistry and conjugation with other molecules .
Integration of Fullerene Science with Artificial Intelligence and Machine Learning
The increasing complexity of fullerene research, particularly in the design of new functionalized derivatives and the prediction of their properties, necessitates the integration of advanced computational techniques like Artificial Intelligence (AI) and Machine Learning (ML). Future research will heavily rely on AI/ML algorithms to accelerate the discovery and design of novel fullerene-based materials with desired characteristics.
ML models can be trained on experimental data to predict various properties of fullerenes and their derivatives, such as binding affinity to proteins or toxicity profiles . This allows for high-throughput virtual screening of potential candidates, significantly reducing the need for extensive experimental synthesis and testing . AI can also be used to optimize synthetic routes and functionalization strategies to achieve higher yields and selectivity . Furthermore, ML can aid in understanding the complex relationships between the structure of fullerene derivatives and their macroscopic properties, guiding the rational design of new materials . The application of techniques like quantitative structure-activity relationships (QSAR) in conjunction with ML is already proving valuable in assessing the potential toxicity of fullerene derivatives .
Exploration of New Catalytic Pathways and Industrial Scale-Up
Buckminsterfullerene and its derivatives exhibit intriguing catalytic properties, and future research aims to explore new catalytic pathways and develop methods for their industrial-scale application. Fullerenes have shown potential in activating C-H bonds and promoting the formation of higher hydrocarbons . They can also catalyze reactions such as hydrogenation and hydroformylation, offering selectivity and efficiency .
Research is ongoing to utilize fullerenes as photocatalysts for various organic transformations, including sulfide (B99878) oxidation . The use of unmodified fullerene soot, a low-cost material obtained during fullerene production, as a recyclable heterogeneous photocatalyst is an example of exploring economically viable catalytic applications .
For wider adoption, scalable production methods for fullerenes are essential. While arc discharge has been a common lab-scale method, combustion synthesis is emerging as a favorable technique for industrial-scale fullerene production, capable of yielding fullerenes at the tons per year scale . Pyrolysis is another method being investigated for its potential in large-scale fullerene synthesis, showing lower embodied energy compared to some plasma methods . Future efforts will focus on optimizing these large-scale synthesis methods and developing continuous processes to meet the increasing demand for fullerenes in various industrial applications.
Translational Research in Biomedical Applications with Rigorous Safety Profiling
The unique properties of functionalized fullerenes make them promising candidates for a range of biomedical applications, including drug delivery, diagnostics, and therapy . Future research will focus on translating these potential applications from laboratory findings to clinical use, which necessitates rigorous safety profiling.
Functionalized fullerenes, such as fullerenols (polyhydroxylated fullerenes), have demonstrated significant antioxidant activity, acting as "free radical sponges" . This property is being explored for treating conditions related to oxidative stress . Fullerene derivatives are also being investigated for antiviral properties and as photosensitizers in photodynamic therapy for cancer treatment .
Translational research will involve detailed studies on the pharmacokinetics, biodistribution, metabolism, and excretion of fullerene-based materials . Rigorous toxicology studies are crucial to assess their potential impact on human health and the environment . Cheminformatics and machine learning tools are increasingly being employed to predict and understand the potential toxic effects of fullerene derivatives, aiding in the design of safer materials . The goal is to develop fullerene-based nanomedicines that are not only effective but also safe for human use.
Sustainable Production and Lifecycle Assessment of Fullerene-Based Materials
As the potential applications of Buckminsterfullerene grow, so does the importance of ensuring sustainable production and evaluating the environmental impact throughout their lifecycle. Future research will focus on developing more environmentally friendly synthesis methods and conducting comprehensive lifecycle assessments (LCA) of fullerene-based materials.
Current fullerene production methods, such as arc discharge, can be energy-intensive . Research into alternative methods like pyrolysis is driven, in part, by the potential for lower embodied energy . Sustainable production also involves exploring the use of renewable resources as precursors and minimizing waste generation during synthesis and purification.
Interdisciplinary Approaches to Unravel Complex Fullerene Interactions
Understanding the complex interactions of Buckminsterfullerene with various biological and material systems requires a highly interdisciplinary approach. Future research will increasingly involve collaborations between chemists, physicists, biologists, materials scientists, engineers, and computational scientists.
Investigating the interactions of fullerenes with biological membranes, proteins, and other biomolecules is crucial for their biomedical applications and for assessing their potential environmental impact . Techniques such as molecular dynamics simulations and molecular docking, often used in computational biology and chemistry, are essential for gaining insights into these interactions at the molecular level .
Furthermore, understanding the behavior of fullerenes in different environments, such as ionic liquids or composite materials, requires expertise from physical chemistry and materials science . The development of new fullerene-based materials with tailored properties for applications in electronics, catalysis, and energy storage necessitates a deep understanding of their interactions with other components in these systems . Interdisciplinary research fosters the development of novel characterization techniques and theoretical models needed to fully unravel the complex interactions of Buckminsterfullerene.
Q & A
Q. How can machine learning (ML) optimize C₆₀ synthesis and functionalization?
- Methodological Answer : Train neural networks on existing datasets (e.g., reaction yields, solvent parameters) to predict optimal conditions for new derivatives. ML-driven combinatorial libraries accelerate discovery of C₆₀-based catalysts or drug delivery systems, validated through high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
